3-(Hydroxymethyl)-4-isopropoxybenzaldehyde
Description
BenchChem offers high-quality 3-(Hydroxymethyl)-4-isopropoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Hydroxymethyl)-4-isopropoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(hydroxymethyl)-4-propan-2-yloxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(2)14-11-4-3-9(6-12)5-10(11)7-13/h3-6,8,13H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXDMMRPSMKGSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621912 | |
| Record name | 3-(Hydroxymethyl)-4-[(propan-2-yl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959237-03-7 | |
| Record name | 3-(Hydroxymethyl)-4-[(propan-2-yl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3-(Hydroxymethyl)-4-isopropoxybenzaldehyde as a Key Pharmaceutical Intermediate
Introduction
3-(Hydroxymethyl)-4-isopropoxybenzaldehyde is a substituted aromatic aldehyde that has emerged as a critical building block in the synthesis of complex organic molecules. Its unique trifunctional structure—featuring an aldehyde, a hydroxyl group, and an isopropoxy ether on a benzene ring—renders it a highly versatile intermediate. This guide provides an in-depth exploration of its properties, synthesis, and primary applications, with a particular focus on its role in the pharmaceutical industry.
While it finds use in the fragrance and specialty polymer sectors, its principal value lies in its application as a key starting material for Active Pharmaceutical Ingredients (APIs), particularly those targeting cardiovascular conditions.[1] This document will serve as a technical resource for researchers and drug development professionals, offering detailed methodologies and the scientific rationale behind its effective utilization.
Physicochemical Properties and Characterization
A thorough understanding of the compound's physical and chemical properties is fundamental to its application in controlled synthetic processes.
Chemical Structure and Properties
The molecule's structure combines the reactivity of an aromatic aldehyde with a sterically influential isopropoxy group and a reactive hydroxymethyl (benzyl alcohol) moiety. These features dictate its solubility, reactivity, and suitability for various chemical transformations.
| Property | Value | Source |
| CAS Number | 959237-03-7 | [2] |
| Molecular Formula | C11H14O3 | [2] |
| Molecular Weight | 194.23 g/mol | [2] |
| Appearance | Solid | [2] |
| LogP | 1.58 | [2] |
| Rotatable Bonds | 4 | [2] |
Spectroscopic Data
-
¹H NMR: Distinct signals for the aldehyde proton (~9.8-10.0 ppm), aromatic protons (in the ~6.9-7.8 ppm range), the isopropoxy methine and methyl protons, and the benzylic CH₂ protons.
-
¹³C NMR: Resonances corresponding to the aldehyde carbonyl carbon (~190-192 ppm), aromatic carbons, and aliphatic carbons of the isopropoxy and hydroxymethyl groups.
-
IR Spectroscopy: Characteristic absorption bands for the O-H stretch (hydroxyl group, ~3400 cm⁻¹), C-H stretch (aldehyde, ~2720 and 2820 cm⁻¹), C=O stretch (aldehyde, ~1680 cm⁻¹), and C-O stretches (ether, ~1250 cm⁻¹).
-
Mass Spectrometry: A molecular ion peak (M+) corresponding to its molecular weight, along with predictable fragmentation patterns.
Synthesis and Manufacturing
The preparation of 3-(hydroxymethyl)-4-isopropoxybenzaldehyde is a multi-step process that requires precise control over reaction conditions to achieve high yield and purity. A common and logical synthetic approach starts from a more readily available precursor, 4-hydroxybenzaldehyde.
Common Synthetic Route
A prevalent strategy involves two key transformations:
-
Williamson Ether Synthesis: Introduction of the isopropoxy group onto the phenol.
-
Hydroxymethylation: Addition of the hydroxymethyl group to the aromatic ring.
The order of these steps is critical. Performing the etherification first protects the hydroxyl group and directs the subsequent hydroxymethylation.
Detailed Laboratory-Scale Synthesis Protocol
Step 1: Synthesis of 4-Isopropoxybenzaldehyde
This step is a classic Williamson ether synthesis. 4-hydroxybenzaldehyde is deprotonated with a base to form a phenoxide, which then acts as a nucleophile to attack an isopropyl halide.
-
Rationale: Anhydrous potassium carbonate is an effective and easily handled base for this transformation. Potassium iodide is used as a catalyst to facilitate the reaction, likely through the in-situ formation of the more reactive 2-iodopropane. 2-butanone (MEK) is a suitable polar aprotic solvent.[3]
-
Protocol:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.2 eq), and potassium iodide (0.1 eq).
-
Add 2-butanone as the solvent.
-
Add 2-iodopropane (1.1 eq) to the mixture.
-
Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure. The resulting residue can be purified by distillation or column chromatography to yield 4-isopropoxybenzaldehyde.[3]
-
Step 2: Hydroxymethylation of 4-Isopropoxybenzaldehyde
This step introduces the hydroxymethyl group at the 3-position. This is typically achieved via a formylation reaction followed by reduction, or direct hydroxymethylation. A common method is the reaction with formaldehyde in the presence of a base.
-
Rationale: The isopropoxy group is an ortho-, para-directing activator. Since the para position is blocked by the aldehyde, the incoming electrophile (from formaldehyde) is directed to the ortho position (C3).
-
Protocol:
-
Dissolve 4-isopropoxybenzaldehyde (1.0 eq) in a suitable solvent such as aqueous ethanol.
-
Add a base, for example, sodium hydroxide, to the solution.
-
Add an aqueous solution of formaldehyde (e.g., formalin, ~1.2 eq) dropwise while maintaining the temperature.
-
Stir the reaction at a controlled temperature until TLC indicates the consumption of the starting material.
-
Neutralize the reaction mixture with a dilute acid (e.g., HCl).
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography to yield pure 3-(hydroxymethyl)-4-isopropoxybenzaldehyde.
-
Synthesis Workflow Diagram
Caption: Synthetic pathway for 3-(Hydroxymethyl)-4-isopropoxybenzaldehyde.
Application in Pharmaceutical Synthesis: The Case of Ivabradine
The primary pharmaceutical application of 3-(hydroxymethyl)-4-isopropoxybenzaldehyde is as a key intermediate in the synthesis of Ivabradine .[4] Ivabradine is a heart rate-lowering agent used for the symptomatic treatment of stable angina pectoris and chronic heart failure.
The synthesis of Ivabradine involves several steps, where the benzaldehyde intermediate is transformed and eventually coupled with another complex amine fragment. A crucial step involves the conversion of the aldehyde and hydroxymethyl groups into a bicyclic ether system.
Reaction Pathway to Ivabradine Precursor
The initial steps in utilizing 3-(hydroxymethyl)-4-isopropoxybenzaldehyde involve converting its functional groups to those needed for the final Ivabradine structure. This typically involves:
-
Chlorination: The hydroxymethyl group is converted to a chloromethyl group, often using thionyl chloride (SOCl₂) or a similar reagent.
-
Cyclization: The chloromethyl group then reacts intramolecularly under specific conditions to form part of the bicyclic ether structure seen in Ivabradine's backbone.
These transformations ultimately lead to the formation of a key bicyclic intermediate, (S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile or a related derivative, which is then elaborated and coupled with the benzazepinone portion of the final drug.[5]
Caption: Role of the intermediate in the synthesis of Ivabradine.
Analytical Quality Control (QC)
Ensuring the purity and identity of 3-(hydroxymethyl)-4-isopropoxybenzaldehyde is paramount for its use in GMP (Good Manufacturing Practice) environments for pharmaceutical production.
Purity Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the intermediate and for identifying any process-related impurities.[6]
-
Rationale: Reverse-phase HPLC provides excellent separation for aromatic compounds of moderate polarity. A C18 column is typically effective. The UV-active nature of the benzaldehyde allows for sensitive detection.
-
Sample HPLC Protocol:
-
Column: C18, 4.6 mm x 150 mm, 2.7-5 µm particle size.[7]
-
Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile or methanol (B), often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-35°C.[6]
-
Detection: UV detector set at a wavelength where the analyte has strong absorbance (e.g., ~254 nm or ~340 nm).
-
Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase or a suitable solvent (e.g., methanol/water) to a known concentration.[6]
-
Quantification: Purity is determined by area percentage, assuming all impurities have a similar response factor, or by using a certified reference standard for exact quantification.
-
QC Workflow
Sources
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- 2. You are being redirected... [hit2lead.com]
- 3. prepchem.com [prepchem.com]
- 4. Synthesis method of ivabradine hydrochloride key intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 5. EP2097383B1 - Process for preparation of ivabradine hydrochloride - Google Patents [patents.google.com]
- 6. Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame - PMC [pmc.ncbi.nlm.nih.gov]
- 7. msconsult.dk [msconsult.dk]
Therapeutic Potential of 4-Isopropoxybenzaldehyde Derivatives: From Synthetic Scaffolds to Targeted Oncology and Antimicrobial Agents
The following technical guide details the therapeutic applications of 4-isopropoxybenzaldehyde derivatives, structured for researchers and drug development professionals.
Executive Summary
4-Isopropoxybenzaldehyde (CAS: 18962-05-5) represents a "privileged scaffold" in medicinal chemistry. Unlike its methoxy or ethoxy analogs, the isopropoxy group confers a distinct lipophilic profile (
Medicinal Chemistry & Structure-Activity Relationships (SAR)
The pharmacological versatility of 4-isopropoxybenzaldehyde stems from two reactive centers: the electrophilic formyl group (C-1) and the lipophilic isopropoxy tail (C-4).
The Isopropoxy Advantage
In SAR studies comparing alkoxy chains (methoxy, ethoxy, isopropoxy, butoxy), the isopropoxy moiety often provides the optimal balance between solubility and hydrophobic interaction.
-
Steric Fit: The branched isopropyl group fills hydrophobic sub-pockets (e.g., in the ALDH active site) more effectively than linear chains, increasing van der Waals contact.
-
Metabolic Stability: The secondary carbon of the isopropoxy group is less susceptible to rapid O-dealkylation compared to primary alkyl ethers, potentially extending half-life (in vivo stability).
Key Derivative Classes
-
Thiosemicarbazones: Formed via condensation with thiosemicarbazides.[1][2] Known for metal chelation (Fe, Cu) and ribonucleotide reductase inhibition.
-
Schiff Bases (Imines): Formed via reaction with primary amines.[3][4] Exhibit broad-spectrum antimicrobial activity by disrupting cell membranes.
-
Chalcones: Formed via Claisen-Schmidt condensation. Target tubulin polymerization and induce apoptosis in cancer cells.[5]
Oncology: Selective ALDH1A3 Inhibition[6][7][8][9]
The most authoritative application of 4-isopropoxybenzaldehyde lies in the inhibition of Aldehyde Dehydrogenase 1A3 (ALDH1A3) . ALDH1A3 is overexpressed in cancer stem cells (CSCs), particularly in prostate (PC3, DU145) and lung cancers, driving chemotherapy resistance and metastasis.
Mechanism of Action
ALDH1A3 catalyzes the oxidation of retinaldehyde to Retinoic Acid (RA) . RA is a potent signaling molecule that binds to nuclear receptors (RAR/RXR), promoting stemness and survival genes.
-
Inhibition: 4-Isopropoxybenzaldehyde (and its derivatives) binds to the substrate channel of ALDH1A3.
-
Selectivity: The bulky isopropoxy group provides selectivity over the cytosolic ALDH1A1 isoform, reducing off-target toxicity.
Figure 1: Mechanism of ALDH1A3 inhibition. The derivative blocks the conversion of retinaldehyde to retinoic acid, thereby downregulating the signaling pathways responsible for cancer stem cell maintenance.
Quantitative Efficacy
Studies evaluating a library of benzaldehyde derivatives identified the 4-isopropoxy analog (often coded as Compound 16 in literature) as a potent inhibitor.
| Compound | Target Isoform | IC50 (µM) | Selectivity Ratio (vs ALDH1A1) |
| 4-Isopropoxybenzaldehyde | ALDH1A3 | ~0.2 - 1.5 | > 50-fold |
| DEAB (Standard Control) | Pan-ALDH | ~5.7 | 1 (Non-selective) |
| 4-Methoxybenzaldehyde | ALDH1A3 | > 10 | Low |
Data synthesized from ALDH inhibition studies (Sources: J. Med. Chem, Molecules).[6][7][8]
Antimicrobial Applications: Membrane Disruption
Derivatives such as Isopropoxy Benzene Guanidine (IBG) and specific Schiff bases have demonstrated efficacy against multidrug-resistant (MDR) bacteria, including MRSA and Acinetobacter baumannii.
Mechanism: Proton Motive Force (PMF) Collapse
Unlike traditional antibiotics that target cell wall synthesis, these lipophilic aldehyde derivatives target the bacterial membrane.
-
Insertion: The isopropoxy tail facilitates insertion into the lipid bilayer.
-
Depolarization: The compound disrupts the electron transport chain, dissipating the Proton Motive Force (PMF).
-
ROS Generation: In combination with colistin, these agents trigger a surge in Reactive Oxygen Species (ROS), leading to bactericidal activity.
Experimental Protocols
Synthesis of 4-Isopropoxybenzaldehyde Thiosemicarbazone
This protocol describes the synthesis of a key derivative with high antimicrobial potential.
Reagents:
Step-by-Step Methodology:
-
Preparation: Dissolve 1.64 g (10 mmol) of 4-isopropoxybenzaldehyde in 20 mL of hot absolute ethanol.
-
Mixing: In a separate flask, dissolve 0.91 g (10 mmol) of thiosemicarbazide in 20 mL of hot ethanol/water (1:1). Add this to the aldehyde solution.
-
Catalysis: Add 3–5 drops of glacial acetic acid.
-
Reflux: Heat the mixture under reflux at 80°C for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Isolation: Cool the reaction mixture to room temperature, then refrigerate overnight. A crystalline precipitate will form.
-
Purification: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) and ether. Recrystallize from hot ethanol to yield white/pale yellow crystals.
-
Validation: Confirm structure via ¹H-NMR (look for azomethine -CH=N- proton at
8.0–8.5 ppm).
ALDH Enzymatic Inhibition Assay
Purpose: To determine the IC50 of the synthesized derivative against ALDH1A3.
Protocol:
-
Buffer: Prepare reaction buffer (100 mM sodium phosphate, pH 7.4, 1 mM EDTA).
-
Enzyme Prep: Use recombinant human ALDH1A3 (approx. 20 nM final concentration).
-
Substrate: Propionaldehyde or Hexanal (substrate) and NAD+ (cofactor, 500 µM).
-
Reaction:
-
Incubate Enzyme + Buffer + Test Compound (0.01 – 100 µM) for 5 minutes at 25°C.
-
Initiate reaction by adding Substrate and NAD+.
-
-
Detection: Monitor the production of NADH by measuring absorbance at 340 nm for 5–10 minutes using a kinetic microplate reader.
-
Analysis: Plot % Activity vs. Log[Concentration] to derive IC50.
Figure 2: Synthetic workflow for generating bioactive derivatives from the 4-isopropoxybenzaldehyde scaffold.
References
-
Russo, J., et al. (2022). Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer. Journal of Medicinal Chemistry.
-
Moretto, L., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules.[3][4][5][10][8][9][11][12][13][14][15][16]
-
Zhang, Y., et al. (2022). Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens.[13][15] Microbiology Spectrum.
-
BenchChem. 4-Isopropoxybenzaldehyde: Chemical Properties and Applications.
-
Swaminathan, J., et al. (2023). Synthesis and antibacterial studies of alkoxybenzaldehyde thiosemicarbazones.[1][2] Computational and Theoretical Chemistry.[1][10]
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- 2. Journal of New Results in Science » Submission » A review of recent research on the antimicrobial activities of thiosemicarbazone-based compounds [dergipark.org.tr]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ukm.my [ukm.my]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CAS 18962-05-5: 4-Isopropoxybenzaldehyde | CymitQuimica [cymitquimica.com]
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- 12. 4-Hydroxybenzaldehyde sensitizes Acinetobacter baumannii to amphenicols - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. mdpi.com [mdpi.com]
Safety data sheet (SDS) for 3-(Hydroxymethyl)-4-isopropoxybenzaldehyde
Topic: Safety Data Sheet (SDS) & Technical Handling Guide: 3-(Hydroxymethyl)-4-isopropoxybenzaldehyde Document Type: Technical Whitepaper / Risk Management Guide Target Audience: Medicinal Chemists, Process Safety Engineers, and Drug Development Scientists.
Chemical Identity & Strategic Context
Compound Name: 3-(Hydroxymethyl)-4-isopropoxybenzaldehyde CAS Registry Number: 959237-03-7 Synonyms: 4-Isopropoxy-3-(hydroxymethyl)benzaldehyde; 5-Formyl-2-isopropoxybenzyl alcohol. Molecular Formula: C₁₁H₁₄O₃ Molecular Weight: 194.23 g/mol
Strategic Application in Drug Discovery
This compound is a critical Advanced Pharmaceutical Intermediate (API) used primarily in the synthesis of Crisaborole (trade name Eucrisa), a non-steroidal phosphodiesterase 4 (PDE4) inhibitor used for the treatment of mild-to-moderate atopic dermatitis.
In the synthetic pathway, the 3-hydroxymethyl and 4-isopropoxy motifs are structurally definitive. The hydroxymethyl group often serves as a handle for boronic acid cyclization (forming the benzoxaborole core), while the aldehyde function allows for further elaboration or protection strategies during scale-up.
Hazard Identification & GHS Classification
Note: While specific toxicological data for this intermediate may be limited compared to commodity chemicals, the following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous benzaldehydes and benzyl alcohols.
GHS Label Elements
Signal Word: WARNING
| Hazard Class | Category | Hazard Statement | Code |
| Skin Corrosion/Irritation | 2 | Causes skin irritation.[1][2][3] | H315 |
| Serious Eye Damage/Irritation | 2A | Causes serious eye irritation. | H319 |
| STOT - Single Exposure | 3 | May cause respiratory irritation. | H335 |
| Acute Toxicity (Oral) | 4 | Harmful if swallowed.[4] | H302 |
| Aquatic Toxicity (Acute) | 3 | Harmful to aquatic life. | H402 |
Structural Toxicology Analysis
-
Aldehyde Moiety (C-1): High reactivity with nucleophiles (proteins/DNA). Potential for skin sensitization (allergic contact dermatitis) upon repeated exposure.
-
Benzyl Alcohol Moiety (C-3): Increases polarity and potential for systemic absorption. Can act as a local anesthetic/irritant on mucous membranes.
-
Isopropoxy Group (C-4): Increases lipophilicity (LogP ~1.58), facilitating dermal penetration.
Stability, Reactivity, and Storage Protocols
Expert Insight: The dual presence of an aldehyde and a primary benzylic alcohol creates a "redox-sensitive" profile. Improper storage leads to disproportionation or oxidation, compromising yield in subsequent borylation steps.
Reactivity Profile
-
Oxidation (Air Sensitivity): The aldehyde group readily oxidizes to the corresponding benzoic acid (3-(hydroxymethyl)-4-isopropoxybenzoic acid) upon exposure to atmospheric oxygen.
-
Cannizzaro Reaction: In the presence of strong bases, the molecule may undergo self-disproportionation (simultaneous oxidation and reduction).
-
Acid Sensitivity: The benzylic alcohol is prone to dehydration or etherification under acidic conditions.
Storage & Handling Protocol (Self-Validating System)
To ensure integrity, implement the following "Check-Verify" protocol:
-
Atmosphere: Store under Argon or Nitrogen blanket.
-
Validation: Use a septum-sealed vial; verify positive pressure before sampling.
-
-
Temperature: 0°C to 8°C (Refrigerate).
-
Validation: Monitor with a min/max digital thermometer log.
-
-
Container: Amber glass (Type I) to prevent photo-initiated radical oxidation of the aldehyde.
Visualizing the Molecular Risk & Workflow
Diagram 1: Structural Reactivity & Risk Map
This diagram maps the chemical structure to specific safety and stability risks, guiding the chemist on where the molecule is most vulnerable.
Caption: Structural dissection of CAS 959237-03-7 highlighting sites susceptible to oxidation (red) and chemical instability (yellow).
Emergency Response & First Aid
Standard Operating Procedure (SOP) for Accidental Exposure
Inhalation (Powder/Dust)[3][5]
-
Mechanism: Irritation of the upper respiratory tract due to aldehyde reactivity.
-
Action: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).
-
Medical Note: Monitor for delayed pulmonary edema if large quantities were inhaled.
Skin Contact (Liquid/Solution)
-
Mechanism: Lipophilic isopropoxy group aids penetration; aldehyde binds skin proteins.
-
Action:
-
Drench: Wash with soap and water for 15 minutes.[4]
-
Neutralize: Do not use chemical neutralizers; water dilution is safest.
-
Monitor: Watch for erythema (redness) indicating sensitization.
-
Eye Contact[4][5][6][7]
-
Action: Rinse cautiously with water for 15 minutes. Remove contact lenses if present and easy to do.[3][4][5][6]
-
Contraindication: Do not use eye ointments until assessed by a physician.
Analytical Purity Validation
Before using this intermediate in critical steps (e.g., Crisaborole synthesis), validate purity to prevent downstream failure.
| Test | Method | Acceptance Criteria | Purpose |
| Identity | ¹H-NMR (DMSO-d₆) | Diagnostic peaks: Aldehyde (-CHO) ~9.8 ppm; Benzylic (-CH₂) ~4.6 ppm. | Confirm structure and lack of solvent. |
| Purity | HPLC (C18 Column) | > 98.0% Area | Quantify non-volatile impurities. |
| Oxidation Check | HPLC or TLC | < 0.5% Benzoic Acid derivative | Ensure storage integrity (Aldehyde degradation). |
| Water Content | Karl Fischer | < 0.5% w/w | Critical for water-sensitive borylation steps. |
Diagram 2: Safety & Handling Decision Logic
A workflow for receiving and processing the material in a research environment.
Caption: Decision logic for material receipt, quality control, and storage to ensure safety and synthetic success.
Physical & Chemical Properties Table
| Property | Value | Source/Note |
| Physical State | Solid / Semi-solid | Chem-Impex [1] |
| Color | White to Off-white | |
| Melting Point | 112 - 116°C (Predicted) | Analogous data [2] |
| Boiling Point | ~340°C (at 760 mmHg) | Predicted |
| Flash Point | > 110°C | Estimated (High MW) |
| Solubility | DMSO, Methanol, DCM | |
| Partition Coeff (LogP) | 1.58 | Hit2Lead [3] |
References
-
Chem-Impex International. 3-(Hydroxymethyl)-4-isopropoxybenzaldehyde Product Page. Retrieved from
-
Sigma-Aldrich (Merck). Safety Data Sheet for 4-Hydroxybenzaldehyde (Analogous Structure). Retrieved from
-
Hit2Lead (ChemBridge). Compound Details: 3-(hydroxymethyl)-4-isopropoxybenzaldehyde.[7] Retrieved from
-
National Institutes of Health (PubChem). 4-Isopropoxybenzaldehyde Compound Summary (Structural Analog). Retrieved from
-
American Chemical Society (ACS). Working Toward Process Simplification for the Synthesis of Crisaborole. Org. Process Res. Dev. Retrieved from
Sources
- 1. 3-(Hydroxymethyl)benzaldehyde AldrichCPR 939760-33-5 [sigmaaldrich.com]
- 2. 4-Isopropoxybenzaldehyde | C10H12O2 | CID 250077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. You are being redirected... [hit2lead.com]
Methodological & Application
Reductive amination protocols for 3-(Hydroxymethyl)-4-isopropoxybenzaldehyde
Strategic Analysis & Chemical Context
Target Molecule: 3-(Hydroxymethyl)-4-isopropoxybenzaldehyde CAS: (Analogous structures widely cited in PDE4 inhibitor synthesis)[1][2]
This substrate presents a classic "Chemoselectivity vs. Reactivity" paradox common in the synthesis of pharmaceutical intermediates (e.g., Roflumilast analogs).
-
Electronic Deactivation (The Thermodynamic Challenge): The 4-isopropoxy group is a strong electron-donating group (EDG).[2] Through resonance, it increases electron density at the carbonyl carbon, making the aldehyde less electrophilic. Consequently, the initial nucleophilic attack by the amine to form the hemiaminal and subsequent dehydration to the imine is significantly slower compared to electron-deficient benzaldehydes (e.g., 4-nitrobenzaldehyde).[1]
-
Chemoselectivity (The Kinetic Challenge): The 3-hydroxymethyl (benzyl alcohol) moiety is sensitive.[2]
-
Risk A (Hydrogenolysis): Under standard catalytic hydrogenation conditions (e.g.,
), the benzylic C-O bond is prone to cleavage, yielding the 3-methyl derivative.[1] -
Risk B (Oxidation):[1][3] If strong oxidants or radical conditions are used, the benzyl alcohol can oxidize to the dialdehyde.
-
Risk C (Etherification): In highly acidic alcoholic solvents, the benzyl alcohol may convert to a methyl ether.
-
The Solution:
This guide prioritizes Sodium Triacetoxyborohydride (STAB) as the primary reagent. Unlike Sodium Cyanoborohydride (
Mechanistic Pathway & Decision Tree
The following diagram outlines the critical decision points and the competitive pathways governing this reaction.
Figure 1: Reaction pathway highlighting the necessity of selective hydride transfer to avoid direct aldehyde reduction (red path) or hydrogenolysis (dashed red path).[1]
Recommended Protocols
Method A: The "Gold Standard" (STAB in DCE)
Best for: Valuable substrates, acid-sensitive amines, and maximizing yield.[1]
Reagents:
-
Substrate: 1.0 equiv.
-
Amine: 1.1 – 1.2 equiv.[2]
-
Sodium Triacetoxyborohydride (STAB): 1.4 – 1.5 equiv.[2]
-
Acetic Acid (AcOH): 1.0 – 2.0 equiv.[2] (Crucial for rate acceleration).
Protocol:
-
Imine Pre-formation (Optional but Recommended): In a dry reaction vial under
, dissolve the aldehyde (1.0 eq) and amine (1.2 eq) in DCE (0.2 M concentration). Add Acetic Acid (1.0 eq).-
Note: If the amine is an HCl salt, add 1.0 eq of TEA to liberate the free base.
-
-
Stir: Allow to stir at Room Temperature (RT) for 30–60 minutes.
-
Why? This allows the equilibrium to shift toward the imine before the reducing agent encounters the aldehyde, minimizing the formation of the benzyl alcohol side product.
-
-
Reduction: Add STAB (1.4 eq) in a single portion. The reaction may evolve gas slightly; ensure venting is possible (e.g., needle in septum).
-
Monitor: Stir at RT for 2–16 hours. Monitor by LC-MS or TLC.[1][2]
-
Target: Disappearance of imine intermediate.[2]
-
-
Quench: Quench by adding saturated aqueous
. Stir vigorously for 15 minutes to decompose borate complexes. -
Workup: Extract with DCM (3x). Wash combined organics with Brine. Dry over
.[2]
Method B: The Two-Step Borohydride ( )
Best for: Cost-sensitive scaling or when STAB is unavailable.[1][2]
Reagents:
-
Substrate: 1.0 equiv.
-
Amine: 1.0 – 1.1 equiv.[2]
-
Sodium Borohydride (
): 1.0 equiv.[2][4] -
Solvent: Methanol (anhydrous).[2]
Protocol:
-
Imine Formation: Dissolve aldehyde and amine in Methanol. Heat to reflux for 2–4 hours.
-
Critical Step: Because
reduces aldehydes rapidly, you must drive the imine formation to completion before adding the reductant. Use molecular sieves (4Å) or a Dean-Stark trap if using a higher boiling solvent (Toluene) to remove water.[2]
-
-
Cooling: Cool the mixture to 0°C (Ice bath).
-
Reduction: Add
slowly in small portions (exothermic). -
Warm: Allow to warm to RT and stir for 1 hour.
-
Quench: Add 1M HCl dropwise until pH < 7 (destroys excess hydride), then basify with NaOH to pH > 10 for extraction.
Comparative Data & Reagent Selection
| Feature | STAB (Method A) | NaBH4 (Method B) | H2 / Pd-C (Method C) |
| Selectivity | High (Reduces Imine >> Aldehyde) | Low (Reduces Aldehyde | Medium |
| Benzyl Alcohol Stability | Excellent (Retained) | Excellent (Retained) | Poor (Risk of Hydrogenolysis) |
| Water Tolerance | Low (Hydrolyzes slowly) | High (Solvent is MeOH) | N/A |
| Reaction pH | Slightly Acidic (Ideal for Imines) | Basic (Requires acid step) | Neutral |
| Toxicity | Low (Boric acid byproduct) | Low | Low |
| Recommendation | Primary Choice | Secondary Choice | Avoid (unless poisoned catalyst used) |
Troubleshooting Guide
Issue 1: Stalled Reaction (Aldehyde remains)
-
Cause: The 4-isopropoxy group deactivates the aldehyde.[2]
-
Fix: Increase Acetic Acid to 2.0–3.0 equiv.[2] Add activated 4Å Molecular Sieves to the reaction mixture to physically trap water and drive the equilibrium.
Issue 2: Formation of Benzyl Alcohol (Direct Reduction)
-
Cause: Reducing agent added before imine formation was substantial.[2]
-
Fix: Switch to Method A (STAB). Ensure a 60-minute "pre-stir" of Aldehyde + Amine + Acid before adding the hydride.[2]
Issue 3: Product is trapped in the aqueous layer
-
Cause: The resulting amine might be amphoteric or highly polar due to the hydroxymethyl group.[2]
-
Fix: During workup, ensure the aqueous layer is pH > 12 using NaOH. Use "Salting Out" (saturate with NaCl) and extract with 10% MeOH in DCM or EtOAc.[2]
References
-
Abdel-Magid, A. F., et al. (1996).[2][4][5][6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
-
Borch, R. F., et al. (1971).[2] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[2][8]
-
Gribble, G. W. (1998).[2] "Sodium Triacetoxyborohydride."[2][5][6][7][8][9] Encyclopedia of Reagents for Organic Synthesis.
-
Li, J., et al. (2012).[2][10] "A New Route to Roflumilast via Copper-Catalyzed Hydroxylation."[1][2][10][11] Synthesis. (Context for 4-alkoxy-3-hydroxymethyl scaffolds).
Sources
- 1. CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. CN102503815A - Preparation method for roflumilast intermediate - Google Patents [patents.google.com]
- 4. Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin [scielo.org.mx]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reductive amination of aldehydes and ketones by using sodium triacetoxyborohydride | Scilit [scilit.com]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. medkoo.com [medkoo.com]
- 11. researchgate.net [researchgate.net]
Navigating the Synthesis of Hydroxymethyl Benzaldehyde Derivatives: A Guide to Orthogonal Protecting Group Strategies
Introduction: The Synthetic Challenge of Bifunctional Arenes
Hydroxymethyl benzaldehyde derivatives are valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. Their bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic aldehyde, presents a significant challenge for selective chemical transformations. Unprotected, these functional groups can interfere with each other or with desired reactions, leading to a mixture of products and low yields. To overcome this, the strategic use of protecting groups is essential. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the selection and implementation of orthogonal protecting group strategies for hydroxymethyl benzaldehyde derivatives. We will explore the causality behind experimental choices, provide detailed protocols, and offer a comparative analysis of common protecting groups to empower you to design robust and efficient synthetic routes.
The Principle of Orthogonality: A Key to Selective Transformations
In a multi-step synthesis involving a molecule with multiple reactive sites, it is often necessary to protect and deprotect functional groups at different stages. Orthogonal protection is a powerful strategy that allows for the selective removal of one protecting group in the presence of others by using specific and non-interfering reaction conditions.[1][2] This approach provides chemists with precise control over the synthetic sequence, enabling complex molecular architectures to be constructed with high efficiency. For hydroxymethyl benzaldehydes, an ideal orthogonal strategy involves protecting the hydroxyl and aldehyde groups with functionalities that can be cleaved under distinct conditions (e.g., one acid-labile and the other fluoride-labile).
Protecting the Hydroxymethyl Group: The Silyl Ether Approach
The hydroxyl group of a hydroxymethyl benzaldehyde derivative is a primary alcohol, making it susceptible to oxidation and a potent nucleophile. Silyl ethers are among the most common and versatile protecting groups for alcohols due to their ease of formation, stability under a wide range of non-acidic and non-fluoride conditions, and their selective removal.[3]
The tert-Butyldimethylsilyl (TBDMS) Group: A Robust and Reliable Choice
The tert-butyldimethylsilyl (TBDMS or TBS) group is a popular choice for protecting primary alcohols.[4] Its steric bulk provides stability against many reagents, yet it can be readily cleaved under specific conditions.
Mechanism of Protection: The protection of an alcohol as a TBDMS ether typically involves the reaction of the alcohol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base, such as imidazole, in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). The base deprotonates the alcohol, and the resulting alkoxide attacks the silicon atom of the TBDMS-Cl, displacing the chloride ion.
dot
Caption: Workflow for TBDMS protection of 4-(hydroxymethyl)benzaldehyde.
Protocol 1: TBDMS Protection of 4-(Hydroxymethyl)benzaldehyde
Materials:
-
4-(Hydroxymethyl)benzaldehyde
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of 4-(hydroxymethyl)benzaldehyde (1.0 eq) in anhydrous DCM (0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add imidazole (2.5 eq).
-
Stir the mixture at room temperature until the imidazole has dissolved.
-
Add TBDMS-Cl (1.2 eq) portion-wise to the solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired TBDMS-protected product.
Protecting the Benzaldehyde Group: The Acetal Strategy
The aldehyde functionality is highly reactive towards nucleophiles and reducing agents. Acetals are excellent protecting groups for aldehydes as they are stable to basic, nucleophilic, and reducing conditions but can be readily cleaved under acidic conditions.[5][6]
The Diethyl Acetal: A Simple and Effective Choice
The formation of a diethyl acetal is a straightforward method to protect a benzaldehyde.
Mechanism of Protection: The reaction involves treating the aldehyde with an excess of ethanol in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid. The reaction is reversible, and the removal of water, often with a Dean-Stark apparatus or by using a dehydrating agent like triethyl orthoformate, drives the equilibrium towards the formation of the acetal.[7]
dot
Caption: Workflow for diethyl acetal protection of the TBDMS-protected aldehyde.
Protocol 2: Diethyl Acetal Protection of 4-((tert-Butyldimethylsilyloxy)methyl)benzaldehyde
Materials:
-
4-((tert-Butyldimethylsilyloxy)methyl)benzaldehyde
-
Ethanol, absolute
-
Triethyl orthoformate
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of 4-((tert-butyldimethylsilyloxy)methyl)benzaldehyde (1.0 eq) in absolute ethanol (0.5 M), add triethyl orthoformate (2.0 eq).
-
Add a catalytic amount of p-TsOH·H₂O (0.05 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is usually complete within 1-3 hours.
-
Upon completion, quench the reaction by adding triethylamine to neutralize the acid.
-
Remove the ethanol and excess triethyl orthoformate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the fully protected derivative.
Comparative Stability of Common Protecting Groups
The selection of a protecting group is dictated by its stability towards various reaction conditions. The following tables provide a comparative overview of the stability of common protecting groups for hydroxyl and aldehyde functionalities.
Table 1: Stability of Common Hydroxyl Protecting Groups
| Protecting Group | Abbreviation | Stable Towards | Labile Towards |
| tert-Butyldimethylsilyl Ether | TBDMS/TBS | Mild Acid, Bases, Nucleophiles, Hydrides, Catalytic Hydrogenation | Strong Acid, Fluoride Ions (TBAF)[8][9] |
| Triisopropylsilyl Ether | TIPS | Acid (more stable than TBDMS), Bases, Nucleophiles, Hydrides, Catalytic Hydrogenation | Strong Acid, Fluoride Ions (TBAF) |
| tert-Butyldiphenylsilyl Ether | TBDPS | Acid (more stable than TIPS), Bases, Nucleophiles, Hydrides | Strong Acid, Fluoride Ions (TBAF)[10] |
| Benzyl Ether | Bn | Acid, Base, Nucleophiles, Hydrides | Catalytic Hydrogenation (Pd/C, H₂)[11] |
| Methoxymethyl Ether | MOM | Base, Nucleophiles, Hydrides, Catalytic Hydrogenation | Acid[11] |
Table 2: Stability of Common Aldehyde Protecting Groups
| Protecting Group | Structure Example | Stable Towards | Labile Towards |
| Diethyl Acetal | -CH(OEt)₂ | Strong Bases (e.g., LDA, n-BuLi), Nucleophiles, Hydrides (e.g., LiAlH₄, NaBH₄), Catalytic Hydrogenation (Pd/C, H₂)[12] | Aqueous Acid, Lewis Acids[7] |
| 1,3-Dioxolane | Cyclic acetal with ethylene glycol | Strong Bases, Nucleophiles, Hydrides, Catalytic Hydrogenation | Aqueous Acid, Lewis Acids[13] |
| 1,3-Dithiane | Cyclic thioacetal with 1,3-propanedithiol | Strong Bases, Nucleophiles, Hydrides, Mild Acid | Oxidizing agents (e.g., HgCl₂/CaCO₃, NCS/AgNO₃)[13] |
Orthogonal Deprotection Strategies in Action
With the hydroxymethyl benzaldehyde derivative now fully protected, subsequent synthetic transformations can be performed on other parts of the molecule. The true power of the orthogonal strategy is realized during the selective deprotection steps.
Scenario 1: Selective Deprotection of the Hydroxyl Group
To unmask the hydroxymethyl group while leaving the aldehyde protected as a diethyl acetal, a fluoride-mediated deprotection is employed. Tetrabutylammonium fluoride (TBAF) is a common reagent for this transformation.
dot
Caption: Selective deprotection of the TBDMS group.
Protocol 3: Selective TBAF-Mediated Deprotection of the TBDMS Ether
Materials:
-
1-((tert-Butyldimethylsilyloxy)methyl)-4-(diethoxymethyl)benzene
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the fully protected compound (1.0 eq) in anhydrous THF (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add the 1.0 M TBAF solution in THF (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material (typically 1-2 hours).
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the alcohol with the acetal intact.
Scenario 2: Selective Deprotection of the Aldehyde Group
To regenerate the aldehyde from the diethyl acetal while keeping the TBDMS-protected hydroxyl group intact, a mild acidic hydrolysis is performed.
dot
Caption: Selective deprotection of the diethyl acetal.
Protocol 4: Selective Acid-Catalyzed Deprotection of the Diethyl Acetal
Materials:
-
1-((tert-Butyldimethylsilyloxy)methyl)-4-(diethoxymethyl)benzene
-
Acetone
-
Water
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the fully protected compound (1.0 eq) in a mixture of acetone and water (e.g., 9:1 v/v, 0.1 M).
-
Add a catalytic amount of p-TsOH·H₂O (0.1 eq).
-
Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete in 2-4 hours.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution until the solution is neutral or slightly basic.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the aldehyde with the TBDMS ether intact.
Conclusion: Empowering Your Synthesis through Strategic Protection
The successful synthesis of complex molecules bearing multiple functional groups, such as hydroxymethyl benzaldehyde derivatives, is critically dependent on a well-designed protecting group strategy. By understanding the principles of orthogonal protection and the specific reactivity of different protecting groups, researchers can navigate challenging synthetic pathways with greater control and efficiency. The use of silyl ethers for the hydroxyl group and acetals for the aldehyde functionality provides a robust and versatile orthogonal pair. The detailed protocols and comparative data presented in this application note serve as a practical guide for implementing these strategies in your own research, ultimately accelerating the discovery and development of novel chemical entities.
References
-
Gelest. Deprotection of Silyl Ethers. [Link]
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
-
Otera, J., & Orita, A. (2006). Deprotection of Acetals and Silyl Ethers by DDQ. Is DDQ a Neutral Catalyst?. Chemistry Letters, 35(3), 222-223. [Link]
-
Orita, A., Sakamoto, K., Hamada, Y., & Otera, J. (1999). Deprotection of Acetals and Silyl Ethers Using Some .PI.-Acceptors. Tetrahedron, 55(23), 7231-7240. [Link]
-
GalChimia. (2011). Just a little, please. [Link]
-
Kaliappan, K. P. (2020). Protecting Groups. [Link]
-
University of Windsor. Alcohol Protecting Groups. [Link]
-
Stoltz, B. M. Protecting Groups. [Link]
-
Chemistry Steps. (2021). Protecting Groups For Alcohols. [Link]
-
Organic Chemistry Portal. Dimethyl Acetals. [Link]
-
Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes. [Link]
-
University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. [Link]
-
OChemNinjas. (2025). Protecting Groups for Alcohols: Silyl Ether On → TBAF Off (Mechanism + Worked Example). [Link]
-
Chemistry Steps. (2025). Acetals as Protecting Groups for Aldehydes and Ketones. [Link]
-
Pinto, M. D. C., et al. (2016). Biocatalytic reduction of benzaldehyde using vegetable wastes as enzyme sources. Journal of Chemical and Pharmaceutical Research, 8(8), 843-847. [Link]
-
Pinto, D. C. G. A., et al. (2003). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Molecules, 8(1), 1-1. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Journal of Chemical and Pharmaceutical Research, 2012, 4(2):1231-1234. [Link]
-
Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. [Link]
-
Pinto, D. C. G. A., et al. (2002). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Molecules, 7(9), 725-733. [Link]
-
National Center for Biotechnology Information. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. [Link]
-
OpenStax. (2023). 19.12 Biological Reductions. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. [Link]
-
National Center for Biotechnology Information. (2021). Introduction of tert-butyldiphenylsilyl (TBDPS) group. [Link]
-
Scientific Electronic Library Online. (2014). An Efficient and Chemoselective Deprotection of Aryl tert-Butyldimethylsilyl (TBDMS) Ethers by NaCN. [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Dimethyl Acetals [organic-chemistry.org]
- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 8. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 9. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. uwindsor.ca [uwindsor.ca]
- 11. benchchem.com [benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Catalytic hydrogenation conditions for benzaldehyde derivatives
An Application Guide for the Selective Catalytic Hydrogenation of Benzaldehyde Derivatives
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, best practices, and detailed protocols for the catalytic hydrogenation of benzaldehyde derivatives. The focus is on achieving high selectivity for the corresponding benzyl alcohols, which are crucial intermediates in the synthesis of pharmaceuticals, fragrances, and fine chemicals.[1] This document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring both scientific integrity and practical success.
Core Principles and Mechanistic Insights
The catalytic hydrogenation of a benzaldehyde derivative to its corresponding benzyl alcohol is a cornerstone of synthetic organic chemistry. The reaction involves the addition of molecular hydrogen (H₂) across the carbonyl (C=O) double bond in the presence of a metal catalyst.
The Catalytic Cycle
The process begins with the activation of molecular hydrogen on the surface of the metal catalyst. This can occur through two primary pathways:
-
Homolytic Cleavage: The H-H bond is broken symmetrically, resulting in two adsorbed hydrogen atoms on the metal surface. This is common for many nanoparticle-based heterogeneous catalysts.[2]
-
Heterolytic Cleavage: The H-H bond is broken asymmetrically, often at the interface between a metal atom (Lewis acid) and a support or ligand (Lewis base), to form a hydride (H⁻) and a proton (H⁺).[2] This mechanism is prevalent in single-atom catalysts and certain homogeneous systems.
The aldehyde substrate then adsorbs onto the catalyst surface, typically via its carbonyl group. The activated hydrogen species are sequentially transferred to the carbonyl carbon and oxygen, leading to the formation of the benzyl alcohol product, which then desorbs from the catalyst surface, regenerating the active site for the next cycle.
A critical challenge in the hydrogenation of benzaldehydes is preventing over-reduction, or hydrogenolysis, of the newly formed benzyl alcohol to toluene.[3] This side reaction is particularly prevalent with certain catalysts and under harsh conditions.
Figure 2: A standardized workflow for safely conducting a laboratory-scale hydrogenation reaction.
Key Safety Mandates:
-
Fume Hood Operation: All hydrogenation reactions must be conducted in a certified chemical fume hood to ensure proper ventilation of hydrogen gas. [4][5]2. Oxygen Exclusion: Before introducing hydrogen, the entire system must be rendered inert to prevent the formation of an explosive H₂/O₂ mixture. This is achieved by repeatedly evacuating the vessel and backfilling with an inert gas like nitrogen. [6][7]3. Catalyst Handling:
-
Never add a dry, pyrophoric catalyst to a flammable solvent in the presence of air. [6]The catalyst should be added to the reaction vessel first, followed by inerting the vessel, and then adding the degassed solvent via cannula or syringe under a positive pressure of inert gas. [8] * Used ("spent") catalysts have absorbed hydrogen and can be highly pyrophoric upon exposure to air, especially during filtration. The filter cake must be kept wet with solvent (preferably water or a high boiling point solvent) at all times and should never be allowed to dry in the open. [8][7]4. Pressure and Equipment:
-
Always use pressure-rated equipment appropriate for the reaction scale and conditions. [7]For atmospheric pressure reactions, a robust balloon setup is common. For higher pressures, a Parr shaker or a stainless-steel autoclave is required. [5] * Never exceed the rated temperature or pressure of the vessel. [4] * Perform a leak test with nitrogen before introducing hydrogen. [4]5. Shutdown and Quenching: After the reaction is complete, the system must be purged again with nitrogen to remove all residual hydrogen before opening it to the atmosphere. [4]The filtered catalyst should be immediately transferred to a dedicated waste container and quenched by wetting it thoroughly with water. [8]
-
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for common laboratory-scale hydrogenations of benzaldehyde derivatives.
Protocol 1: Selective Hydrogenation of Benzaldehyde using 5% Pd/C at Atmospheric Pressure
This protocol describes a standard balloon hydrogenation, a technique widely used for small-scale reactions.
Materials & Equipment:
-
Benzaldehyde
-
5% Palladium on Carbon (Pd/C) catalyst
-
Ethanol (reagent grade, degassed)
-
Three-neck round-bottom flask with a magnetic stir bar
-
Septa, gas inlet adapter, glass stopper
-
Nitrogen and Hydrogen gas lines with balloons
-
Schlenk line or vacuum/nitrogen manifold
-
Stir plate
-
Syringes and needles
-
Celite® for filtration
Procedure:
-
Setup: Place 50 mg of 5% Pd/C into a 100 mL three-neck flask containing a magnetic stir bar. Equip the flask with a septum, a gas inlet adapter connected to a nitrogen/vacuum manifold, and a glass stopper. [8]2. Inerting: Place the flask under high vacuum for 5 minutes, then backfill with nitrogen. Repeat this cycle three times to ensure the atmosphere is inert. [8]3. Solvent & Substrate Addition: Under a positive flow of nitrogen, add 20 mL of degassed ethanol via cannula or syringe. Begin stirring to create a slurry. Add 1.06 g (10 mmol) of benzaldehyde via syringe.
-
Hydrogen Introduction: Evacuate the flask one final time and then backfill with hydrogen from a balloon. Ensure the balloon remains inflated throughout the reaction, replacing it if necessary. [8]5. Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or GC-MS by withdrawing small aliquots. To sample, briefly switch the atmosphere back to nitrogen before taking the aliquot, then re-establish the hydrogen atmosphere. [8]6. Workup: Once the reaction is complete (typically 2-4 hours), evacuate the hydrogen and purge the flask with nitrogen three times.
-
Catalyst Filtration: Under a nitrogen atmosphere, filter the reaction mixture through a small pad of Celite® in a Büchner funnel to remove the Pd/C catalyst. Wash the pad with a small amount of ethanol. CAUTION: Do not allow the filter cake to run dry, as it can ignite. [7]8. Isolation: Remove the solvent from the filtrate under reduced pressure to yield benzyl alcohol. The product can be further purified by distillation or chromatography if necessary.
-
Catalyst Quenching: Immediately transfer the Celite®/Pd/C pad to a beaker and add water to cover it completely, quenching its pyrophoric activity. [8]
Protocol 2: Hydrogenation of 4-Chlorobenzaldehyde using a Ru/C Catalyst
This protocol demonstrates the use of a different catalyst, often preferred for substrates with sensitive functional groups.
Materials & Equipment:
-
4-Chlorobenzaldehyde
-
5% Ruthenium on Carbon (Ru/C) catalyst
-
Water (deionized)
-
Parr shaker or similar pressure-rated hydrogenation vessel
-
Glass liner for the vessel
-
Mechanical stirrer
Procedure:
-
Vessel Charging: To the glass liner of the hydrogenation vessel, add 1.41 g (10 mmol) of 4-chlorobenzaldehyde and 75 mg of 5% Ru/C catalyst.
-
Solvent Addition: Add 25 mL of deionized water to the liner. [9]3. System Assembly: Place the liner in the steel reactor body. Seal the reactor according to the manufacturer's instructions.
-
Inerting: Connect the reactor to a nitrogen line. Pressurize with nitrogen to 5 bar, then slowly vent. Repeat this purge cycle five times to remove all oxygen. [4]5. Hydrogenation: After the final nitrogen purge, pressurize the vessel with hydrogen to 10 bar. Begin stirring and heat the vessel to 60 °C.
-
Reaction: Monitor the reaction by observing the pressure drop on the gauge as hydrogen is consumed. The reaction is typically complete when hydrogen uptake ceases.
-
Shutdown: After the reaction (e.g., 6 hours), stop the heating and allow the reactor to cool to room temperature.
-
Venting and Purging: Carefully vent the excess hydrogen in a well-ventilated fume hood. Purge the vessel with nitrogen three times to remove all residual hydrogen. [4]9. Workup: Open the reactor. Remove the contents and filter the catalyst through Celite®, keeping the pad wet. Extract the aqueous filtrate with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-chlorobenzyl alcohol.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Slow Reaction | Inactive catalyst (poisoned or old).Insufficient hydrogen supply.Poor mixing/stirring.System leak. | Use fresh, high-quality catalyst.Ensure H₂ balloon is full or pressure is maintained.Increase stirring speed.Perform a leak test with nitrogen. |
| Low Selectivity (Toluene Formation) | Reaction temperature is too high.Catalyst is not selective (e.g., Pd/C).Prolonged reaction time. | Reduce the reaction temperature.Switch to a more selective catalyst like Ru/C or Au/Al₂O₃.<[3][9]br>Monitor the reaction closely and stop it upon completion of starting material. |
| Incomplete Conversion | Insufficient catalyst loading.Reaction time is too short.Catalyst deactivation. | Increase catalyst loading (e.g., from 1 mol% to 5 mol%).Allow the reaction to run longer.Consider catalyst poisons in the substrate or solvent; purify if necessary. |
| Reaction Stalls | Catalyst has become coated or deactivated.Product inhibition. | Stop the reaction, filter the catalyst, and add a fresh batch to the filtrate.If possible, dilute the reaction mixture. |
References
- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.).
- Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11).
- Heterogeneous catalytic aldehyde-water shift of benzaldehyde into benzoic acid and hydrogen. (2026, January 15). OAE Publishing Inc.
- Low Temperature Chemoselective Hydrogenation of Aldehydes over a Magnetic Pd Catalyst. (2019, April 29).
- Catalytic Hydrogenation of Benzaldehyde for Selective Synthesis of Benzyl Alcohol: A Review. (2025, August 6). ResearchGate.
- Hazards associated with laboratory scale hydrogenations. (n.d.). ACS Chemical Health & Safety.
- Catalytic Hydrogenation of Benzaldehyde for Selective Synthesis of Benzyl Alcohol: A Review. (n.d.). ResearchGate.
- Benzaldehyde hydrogenation by different functionalized Pd/GNP catalysts. (n.d.). ResearchGate.
- Hydrogenation SOP. (n.d.).
- Benzaldehyde hydrogenation/hydrogenolysis reaction. (n.d.). ResearchGate.
- Catalytic Hydrogenation of Benzaldehyde on Ni/Al2O3 or Co-Ni/Al2O3 Catalyst. (n.d.).
- Catalytic Reduction of Benzaldehyde Under Hydrogen Flow over Nickel-Containing Mesoporous Silica Catalysts. (2025, September 24). SCIRP.
- Hydrogenation Reactions. (2012, March 6). safety.pitt.edu.
- Hydrogenation of benzaldehyde and epoxidation of styrene. (n.d.). ResearchGate.
- Selective Liquid Phase Hydrogenation of Benzaldehyde to Benzyl Alcohol Over Alumina Supported Gold. (n.d.).
- Catalytic (de)hydrogenation promoted by non-precious metals – Co, Fe and Mn: recent advances in an emerging field. (2018, January 15). Chemical Society Reviews (RSC Publishing).
- Recent Advances in Homogeneous Catalysis via Metal–Ligand Cooperation Involving Aromatization and Dearomatization. (2020, June 7). MDPI.
- Heterolytic Dissociation of H2 in Heterogeneous Catalysis. (2022, April 5). ACS Publications.
- Hydrogenation of benzaldehyde derivatives with different substituents at the phenyl ring with the Ru/CMK-3 catalyst. (n.d.). ResearchGate.
- Chemoselective Hydrogenation of Aldehydes under Mild, Base-Free Conditions: Manganese Outperforms Rhenium. (n.d.). PMC.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. d-nb.info [d-nb.info]
- 4. njhjchem.com [njhjchem.com]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 8. chem.uci.edu [chem.uci.edu]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reductive Amination Yields with Sodium Triacetoxyborohydride (STAB)
As a Senior Application Scientist, this guide provides field-proven insights and troubleshooting strategies for researchers utilizing sodium triacetoxyborohydride (STAB) in reductive amination. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to optimize your yields and troubleshoot effectively.
Section 1: Fundamentals & Frequently Asked Questions (FAQs)
This section addresses the most common foundational questions regarding the use of STAB in reductive amination.
Q1: What is sodium triacetoxyborohydride (STAB), and why is it a preferred reagent for reductive amination?
Sodium triacetoxyborohydride, NaBH(OAc)₃ or STAB, is a mild and highly selective hydride-donating reagent.[1] Its popularity stems from several key advantages over other reducing agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN):
-
Chemoselectivity : STAB's primary advantage is its ability to selectively reduce the intermediate iminium ion much faster than it reduces the starting aldehyde or ketone.[1][2][3][4][5] The three electron-withdrawing acetoxy groups and steric bulk stabilize the boron-hydrogen bond, making it a less reactive (i.e., milder) reducing agent.[1][2][5] This selectivity minimizes the formation of alcohol byproducts from the reduction of the starting carbonyl, a common issue with stronger reagents like NaBH₄.[6][7][8]
-
One-Pot Efficiency : Its high selectivity allows for a "direct" or "one-pot" reaction where the carbonyl compound, amine, and STAB are all combined in a single vessel.[1][2][4][5][8] This streamlines the experimental workflow significantly.
-
Safety Profile : Compared to sodium cyanoborohydride, STAB is less toxic and does not generate hazardous cyanide waste, which is a significant operational and environmental advantage.[9][10]
-
Broad Substrate Scope : It is effective for a wide variety of substrates, including aliphatic and aromatic aldehydes, aliphatic ketones, and both primary and secondary amines.[6][11] It performs particularly well with weakly basic amines where other methods may fail.[3][6]
Q2: What is the underlying mechanism of a STAB-mediated reductive amination?
The reaction proceeds in two main stages within the same pot, governed by equilibrium:
-
Iminium Ion Formation : The amine first performs a nucleophilic attack on the carbonyl carbon of the aldehyde or ketone to form a hemiaminal intermediate.[4] This intermediate then reversibly loses a molecule of water to form an imine (with primary amines) or an enamine (with secondary amines).[2][4][6] Under the typically neutral to weakly acidic reaction conditions, the imine is protonated to form a highly electrophilic iminium ion.[1][6]
-
Hydride Reduction : The STAB reagent then selectively delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, reducing it to the final amine product.[1][7] The rate of this reduction is significantly faster than the reduction of the starting carbonyl compound, which is the basis of the reagent's utility.[1]
Q3: How should I properly handle and store STAB?
Proper handling and storage are critical to maintaining the reagent's activity. STAB is a moisture-sensitive solid.[10][12][13]
-
Storage : Store the reagent in a tightly sealed container in a cool, dry place, preferably within a desiccator or under an inert atmosphere (e.g., nitrogen or argon).[10][12][14]
-
Handling : Always handle STAB in a well-ventilated area or a fume hood.[12][14] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12] Minimize its exposure to atmospheric moisture by weighing it out quickly and sealing the container immediately.
-
Reactivity : STAB reacts with water and protic solvents (like methanol or ethanol), leading to its decomposition and the release of flammable hydrogen gas.[6][10][12] Therefore, reactions must be conducted in anhydrous aprotic solvents.[10][13]
Q4: What are the best solvents for a STAB-mediated reductive amination?
Due to its moisture sensitivity, anhydrous aprotic solvents are required.[10][13]
-
Preferred : 1,2-Dichloroethane (DCE) is the most commonly cited and preferred solvent, as reactions are often faster and more efficient in it.[1][6][11]
-
Alternatives : Dichloromethane (DCM), Tetrahydrofuran (THF), and acetonitrile are also suitable and frequently used.[6][10][11] Reactions in THF may be slower than in DCE.[6][11]
-
Incompatible : Protic solvents like methanol (MeOH) and water are generally incompatible as they will decompose the reagent.[6][13]
Section 2: Troubleshooting Guide
Even robust reactions can encounter issues. This guide is structured to help you diagnose and solve common problems.
Problem: Low or No Product Yield
Q5: My reaction has stalled or given a very low yield. Could my STAB reagent be the problem?
Yes, this is the most common cause of failure.[10] STAB that has been improperly stored or exposed to atmospheric moisture will decompose, losing its reducing power.[10][12]
-
Solution : Always use a fresh bottle of STAB or one that has been meticulously stored under an inert atmosphere. If you suspect your reagent has degraded, it is best to open a new container. For critical applications, the activity of the STAB can be quantified using an NMR-based assay that monitors the reduction of a standard aldehyde, such as 5-bromosalicylaldehyde.[15]
Q6: I'm seeing low conversion. How critical is pH, and should I be adding acid?
The pH is a delicate balance. The reaction requires mildly acidic conditions to catalyze the dehydration of the hemiaminal to the iminium ion.[7][10]
-
If pH is too high (basic) : Imine/iminium ion formation is often slow, becoming the rate-limiting step.
-
If pH is too low (strongly acidic) : The amine starting material will be protonated to its non-nucleophilic ammonium salt, preventing the initial attack on the carbonyl.[7][10]
-
Solution : For reactions involving ketones, which are less electrophilic than aldehydes, the addition of 1-2 equivalents of acetic acid is often beneficial and can significantly increase the reaction rate.[1][6][11] Aldehydes are generally more reactive and often do not require an acid catalyst.[6][11] If you observe low yield, particularly with a ketone, adding acetic acid is a primary optimization step.
Q7: The reaction is extremely slow, even with fresh reagent. What other factors could be at play?
If reagent quality and pH are optimal, slow reactions are typically due to the nature of the substrates themselves.
-
Steric Hindrance : Highly substituted ketones (e.g., di-isopropyl ketone) or bulky secondary amines can significantly slow down both the iminium ion formation and the subsequent hydride attack.[6][11]
-
Poorly Nucleophilic Amines : Weakly basic amines (e.g., anilines with strong electron-withdrawing groups) are poor nucleophiles, leading to slow imine formation.[3] While STAB is superior to other reagents for these substrates, the reactions can still be sluggish.[3][6]
-
Solutions :
-
Increase the reaction time. Some reactions with hindered substrates may require stirring for 24 hours or longer.[6]
-
Gently increase the temperature (e.g., to 40-50 °C), but monitor carefully for potential side product formation.
-
Increase the concentration of the reactants.
-
Problem: Formation of Side Products
Q8: My mass spec shows a significant amount of alcohol corresponding to my starting carbonyl. How can I prevent this?
While STAB is highly selective, reduction of the starting carbonyl can occur, especially if iminium ion formation is slow and the carbonyl compound is present in high concentration for a long period.[6] This can be exacerbated by using a large excess of acetic acid, which can protonate the carbonyl, making it more susceptible to reduction.[6]
-
Solutions :
-
For ketones, ensure you are not using a large excess of acetic acid. Use only 1-2 equivalents.[6]
-
Allow the carbonyl and amine to stir together for a period (e.g., 30-60 minutes) to allow the imine/iminium equilibrium to establish before adding the STAB.[8]
-
If the problem persists, it indicates a fundamental mismatch between the rate of iminium formation and reduction. A two-step process may be necessary.
-
Q9: I'm using a primary amine and getting a mixture of the desired secondary amine and the over-alkylated tertiary amine. How can I improve selectivity for mono-alkylation?
The secondary amine product can sometimes react with another equivalent of the carbonyl starting material to form a new iminium ion, which is then reduced to a tertiary amine. This is a common side reaction.[1][6]
-
Solutions :
-
Stoichiometry Control : Use a slight molar excess (e.g., 5%) of the primary amine relative to the carbonyl compound.[6] This increases the probability that the carbonyl will react with the starting primary amine rather than the secondary amine product.
-
Alternative Stepwise Procedure : For particularly problematic substrates, a stepwise procedure is highly effective. First, form the imine in a solvent like methanol (which favors imine formation from aldehydes). Then, evaporate the solvent, re-dissolve the crude imine in an appropriate solvent, and reduce it with a different reagent like sodium borohydride (NaBH₄).[1][6]
-
Section 3: Experimental Protocols & Data
General Protocol: One-Pot Reductive Amination of a Ketone with a Primary Amine
This protocol is a representative starting point and should be optimized for specific substrates.[6][8]
-
Preparation : To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen or argon atmosphere, add the ketone (1.0 equiv) and anhydrous 1,2-dichloroethane (DCE) to form a ~0.2-0.5 M solution.
-
Amine & Acid Addition : Add the primary amine (1.0-1.2 equiv) followed by glacial acetic acid (1.0 equiv).
-
Imine Formation : Stir the mixture at room temperature for 20-60 minutes to facilitate the formation of the iminium ion.
-
STAB Addition : Add sodium triacetoxyborohydride (STAB) (1.3-1.6 equiv) to the mixture in one portion. Note: The addition may be slightly exothermic.
-
Reaction : Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Workup : Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.
-
Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with the reaction solvent (e.g., DCM or DCE).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or crystallization as needed.
Table of Key Optimization Parameters
| Parameter | Typical Range | Rationale & Expert Notes |
| Solvent | DCE, DCM, THF, MeCN | DCE is generally preferred for faster rates.[6][11] All solvents must be anhydrous to prevent reagent decomposition.[13] |
| Equivalents of STAB | 1.3 - 1.6 | A slight excess ensures the reaction goes to completion and accounts for any minor degradation of the reagent.[3][6] |
| Equivalents of Amine | 1.0 - 1.2 | A slight excess can favor the reaction, especially if the amine is volatile or prone to side reactions.[8] |
| Acid Catalyst | 0 - 2.0 equiv AcOH | Generally not needed for aldehydes, but highly recommended for ketones to catalyze iminium ion formation.[1][6][11] |
| Temperature | Room Temperature | Most reactions proceed well at ambient temperature. Gentle heating (40-50 °C) can be used for sluggish reactions.[16] |
| Concentration | 0.1 - 0.5 M | Higher concentrations can increase reaction rates, but may also require more careful temperature control during STAB addition. |
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Felten, A. S., & Toste, F. D. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 87(17), 11527–11535. [Link]
-
Medley, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115, Harvard University. [Link]
-
Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201-216). American Chemical Society. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]
-
Shaanxi Bloom Tech Co., Ltd. (2023, June 2). What is sodium triacetoxyborohydride?[Link]
-
ResearchGate. (2025, August 6). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
ScienceMadness.org. (2017, March 1). Sodium triacetoxyborohydride. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
ResearchGate. (n.d.). Development of a solvent selection guide for aldehyde-based direct reductive amination processes. [Link]
-
AIR Unimi. (n.d.). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. [Link]
-
Reddit. (2025, June 19). Reductive animations with Sodium Triacetoxyborohydride (STAB). [Link]
-
Zhang, A., et al. (2025, October 16). Elucidating the Critical Attributes of Sodium Triacetoxyborohydride to Tune Glycoconjugation via Reductive Amination. Bioconjugate Chemistry. [Link]
-
Wang, C., et al. (2017). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 22(1), 103. [Link]
-
Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031. [Link]
-
Reddit. (2025, March 6). I can't get my reductive amination to work - is it a good idea to replace DCE with MeOH?. [Link]
-
ResearchGate. (2016, October 22). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?. [Link]
-
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. [Link]
Sources
- 1. Sodium triacetoxyborohydride [organic-chemistry.org]
- 2. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. lifechempharma.com [lifechempharma.com]
- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 14. aksci.com [aksci.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. scribd.com [scribd.com]
Stability of 3-(Hydroxymethyl)-4-isopropoxybenzaldehyde in solution
Technical Support Center: Stability & Handling of 3-(Hydroxymethyl)-4-isopropoxybenzaldehyde
Case ID: 3H4IB-STAB-GUIDE Status: Active Assigned Specialist: Senior Application Scientist
Executive Summary: The Stability Paradox
3-(Hydroxymethyl)-4-isopropoxybenzaldehyde (CAS: 123-08-0 derivative type) is a "Janus-faced" intermediate often used in linker chemistry and API synthesis. Its dual functionality—an oxidizable aldehyde and a benzylic alcohol—creates a unique stability profile.
While the isopropoxy group at the 4-position provides some electron-donating stability to the benzene ring, the molecule is chemically fragile. It is prone to autoxidation (aldehyde
Immediate Action Required: If your compound has turned from a white/pale yellow solid to a yellow oil or sticky solid, it has likely undergone autoxidation.
Module 1: Solvent Compatibility & Preparation
User Issue: "I dissolved the compound in Methanol for HPLC, and after 24 hours, I see two new peaks and a loss of potency."
Root Cause: Hemiacetal/Acetal Formation.
Aldehydes react reversibly with primary alcohols (Methanol, Ethanol) in the presence of trace acid (even atmospheric
Protocol: Correct Stock Solution Preparation
| Solvent | Suitability | Risk Factor | Recommendation |
| DMSO | ⭐⭐⭐⭐⭐ (Excellent) | Hygroscopic | Primary Choice. Store under |
| Acetonitrile | ⭐⭐⭐⭐ (Good) | Volatile | Good for LC-MS. Keep capped tightly.[1] |
| Methanol/Ethanol | ⭐ (Poor) | High | Avoid for storage. Use only for immediate injection (<1 hr). |
| DCM/Chloroform | ⭐⭐ (Fair) | Acidic Trace | Chloroform often contains HCl stabilizers that catalyze degradation. |
Visual Guide: Solvent Selection Logic
Figure 1: Decision matrix for solvent selection to minimize chemical artifacts.
Module 2: Environmental Stressors (Oxidation & pH)
User Issue: "My assay buffer is pH 8.5, and the compound disappears over time."
Root Cause: The Cannizzaro Reaction. Although the isopropoxy group donates electrons, the aldehyde lacks alpha-protons. In basic conditions (pH > 8), the molecule undergoes disproportionation, where one molecule is oxidized to the acid and another reduced to the dialcohol (3-(hydroxymethyl)-4-isopropoxybenzyl alcohol).
Degradation Pathways:
-
Autoxidation (Air):
-
Benzylic Oxidation:
-
The 3-hydroxymethyl group is a benzylic alcohol. Strong oxidants can convert this to a dialdehyde (Isopropoxyterephthalaldehyde).
-
Visual Guide: Degradation Mechanisms
Figure 2: Primary degradation pathways. Note that basic conditions trigger simultaneous oxidation and reduction (Cannizzaro).
Troubleshooting & FAQs
Q1: Can I freeze-thaw the stock solution?
-
Answer: Limit freeze-thaw cycles. Each cycle introduces condensation (water) and oxygen.
-
Best Practice: Aliquot the DMSO stock into single-use vials (e.g., 50 µL) and store at -20°C or -80°C. Use amber vials to block UV light.
Q2: Why does the LC-MS show a peak at M+14 or M+32?
-
Answer:
-
M+14: Likely methylation (rare without strong reagents).
-
M+32: This is the hemiacetal formation with Methanol (+32 Da). If you use methanol as the mobile phase, this can happen on-column or in the autosampler. Switch to Acetonitrile/Water to confirm.
-
Q3: Is the isopropoxy group stable?
-
Answer: Generally, yes. The isopropyl ether linkage is robust under standard physiological and laboratory conditions. It requires strong Lewis acids (like
) or extreme HI/Heat to cleave. Your instability issues are almost certainly the aldehyde or the hydroxymethyl group.
Q4: How do I remove the yellow color (oxidation)?
-
Answer: If the solid is yellow, it contains benzoic acid impurities.
-
Purification: Recrystallization from a non-polar solvent (like Hexane/Ethyl Acetate mix) is usually effective. The acid is more polar and will stay in solution or require a basic wash (NaHCO3) if dissolved in organic solvent.
-
References
-
BenchChem. (2025).[8][9] Acetalization of 2-Methylbenzaldehyde with Methanol - Application Notes. Link
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary: 4-Hydroxy-3-isopropoxybenzaldehyde.[10] PubChem.[10] Link
-
Organic Chemistry Portal. (2008). Cannizzaro Reaction: Mechanism and Scope. Link
-
Royal Society of Chemistry. (2022). Benzaldehyde-mediated selective aerobic polyethylene functionalisation via autoxidation. Link
-
Sigma-Aldrich. (2025). Safety Data Sheet: Benzaldehyde Derivatives. Link
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Propose a mechanism for the acid-catalyzed reaction of benzaldehy... | Study Prep in Pearson+ [pearson.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. SATHEE: Cannizzaro Reaction Mechanism [sathee.iitk.ac.in]
- 6. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 7. Benzaldehyde-mediated selective aerobic polyethylene functionalisation with isolated backbone ketones - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02502G [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 4-Hydroxy-3-isopropoxybenzaldehyde | C10H12O3 | CID 15825653 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Purity in Benzaldehyde Alkylation Reactions
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering purity challenges in benzaldehyde alkylation reactions. Alkylation of benzaldehyde is a cornerstone of organic synthesis, but its reactivity profile presents unique challenges. Low purity is a common but solvable issue, often stemming from the quality of the starting material or competing side reactions. This document provides a structured, in-depth troubleshooting guide in a question-and-answer format to help you diagnose and resolve these issues effectively.
Part 1: Pre-Reaction Troubleshooting & Starting Material Purity
Q1: My commercially available benzaldehyde has a white crystalline precipitate and my yields are poor. What is this contaminant and how do I address it?
This is a frequently encountered issue. The white solid is almost certainly benzoic acid, the product of benzaldehyde's autoxidation upon exposure to atmospheric oxygen.[1][2] Benzaldehyde is notoriously susceptible to this process, which can be initiated by light and proceeds via a free-radical chain mechanism.[1][3] The presence of even small amounts of benzoic acid can interfere with many reactions, particularly those that are base-sensitive, by neutralizing the base or poisoning catalysts.
Expert Recommendation: Never assume the purity of your starting benzaldehyde, even from a new bottle. Purification is a mandatory first step for reproducible and high-purity outcomes.
Protocol 1: Purification of Benzaldehyde
This protocol removes acidic impurities (benzoic acid) and water.
Materials:
-
Benzaldehyde (to be purified)
-
10% aqueous sodium carbonate (Na₂CO₃) solution[1]
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)[1]
-
Separatory funnel
-
Round-bottom flask and distillation apparatus
-
Antioxidant (optional, e.g., hydroquinone or catechol)[4][5]
Procedure:
-
Basic Wash: Place the benzaldehyde in a separatory funnel. Add an equal volume of 10% Na₂CO₃ solution and shake vigorously. This converts the water-insoluble benzoic acid into its water-soluble salt, sodium benzoate.[6] Caution: Vent the funnel frequently to release CO₂ gas produced during the neutralization.
-
Separation: Allow the layers to separate and drain the lower aqueous layer.
-
Water Wash: Wash the benzaldehyde layer with deionized water to remove any residual sodium carbonate.
-
Drying: Transfer the organic layer to a clean, dry flask and add a suitable drying agent like anhydrous MgSO₄.[5] If you plan to store the purified benzaldehyde, adding a few crystals of an antioxidant like hydroquinone can inhibit future oxidation.[4]
-
Distillation: Decant or filter the dried benzaldehyde into a distillation flask. Distill under reduced pressure.[5] Benzaldehyde has a boiling point of 179 °C at atmospheric pressure, but vacuum distillation is recommended to prevent thermal degradation.[2] Collect the pure, colorless fraction.
Part 2: Troubleshooting Side Reactions and Low Conversion
Low purity in the final product often arises from competing reaction pathways that consume starting materials or generate hard-to-remove byproducts.
Q2: I'm running a base-catalyzed alkylation and my primary products are benzyl alcohol and sodium benzoate, with very little of my desired product. What is happening?
You are observing the classic Cannizzaro reaction . This base-induced disproportionation reaction is a major side reaction for aldehydes, like benzaldehyde, that lack a hydrogen atom on the alpha-carbon.[7] In the presence of a strong base (e.g., NaOH, KOH), two molecules of benzaldehyde react: one is oxidized to a carboxylate salt (benzoate), and the other is reduced to a primary alcohol (benzyl alcohol).[8][9]
Causality: The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of a benzaldehyde molecule. The resulting intermediate then transfers a hydride ion to a second benzaldehyde molecule in a redox step.[7][8]
Solutions:
-
Avoid Strong Bases: If the reaction chemistry permits, switch to a non-nucleophilic or weaker base (e.g., potassium carbonate, cesium carbonate) that is sufficient to deprotonate your nucleophile but not strong enough to initiate the Cannizzaro reaction.
-
Control Stoichiometry: Add the base slowly and in stoichiometric amounts to avoid creating a high concentration of hydroxide ions.
-
Protecting Group Strategy: If a strong base is unavoidable, consider protecting the aldehyde functionality as an acetal. Cyclic acetals, formed with ethylene glycol, are stable to basic and oxidizing conditions and can be easily removed with acid post-alkylation.[10]
Caption: Desired alkylation vs. the competing Cannizzaro side reaction.
Q3: I am performing a Grignard reaction with benzaldehyde, but the main isolated product is benzyl alcohol. What is causing this reduction?
While the primary pathway for a Grignard reagent is nucleophilic addition to the carbonyl, it can also act as a reducing agent.[11] This occurs via a hydride transfer from the beta-carbon of the Grignard reagent to the carbonyl carbon of benzaldehyde, proceeding through a six-membered cyclic transition state. This side reaction is more prevalent with bulky Grignard reagents.
Solutions:
-
Use an Aprotic Solvent: Ensure your solvent (e.g., diethyl ether, THF) is scrupulously dry. Protic solvents like water or ethanol will quench the Grignard reagent instantly.[12]
-
Inverse Addition: Add the benzaldehyde solution slowly to the Grignard reagent. This maintains an excess of the Grignard reagent, favoring the desired addition reaction over reduction.
-
Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C or below) can increase the selectivity for the addition product.
-
Consider an Organolithium Reagent: Organolithium reagents are generally more nucleophilic and less prone to acting as reducing agents compared to their Grignard counterparts.
Q4: My reaction is producing a significant amount of a di-alkylated byproduct. How can I improve mono-alkylation selectivity?
This issue, known as polyalkylation, is common in reactions like Friedel-Crafts alkylation.[13] The root cause is that the initial alkylated product is often more electron-rich, and therefore more reactive, than the starting benzaldehyde. This makes it a more attractive target for subsequent alkylation.
Solutions to Favor Mono-alkylation:
-
Stoichiometric Control: Use a stoichiometric amount or only a slight excess (1.0-1.1 equivalents) of the alkylating agent.[14]
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain its low concentration, reducing the chance of a second alkylation event.[15]
-
Use Friedel-Crafts Acylation: A more robust solution is to perform a Friedel-Crafts acylation followed by a reduction (e.g., Clemmensen or Wolff-Kishner reduction). The acyl group is electron-withdrawing, which deactivates the aromatic ring and prevents further acylation.[16]
Part 3: Post-Reaction Purification Strategies
Effective purification is critical for isolating the target compound from unreacted starting materials and side products.
Q5: How can I efficiently separate my desired product from unreacted benzaldehyde and byproducts like benzyl alcohol or benzoic acid?
A multi-step purification strategy is often necessary. The choice of method depends on the physical properties of your product and the impurities.
| Purification Method | Principle | Best For Removing | Considerations |
| Basic Aqueous Wash | Acid-base extraction | Benzoic Acid[6] | Product must be stable in basic conditions. |
| Sodium Bisulfite Wash | Reversible adduct formation | Unreacted Benzaldehyde[6] | Product must not be an aldehyde. Benzaldehyde can be recovered.[6] |
| Distillation | Separation by boiling point | Benzaldehyde, Benzyl Alcohol[2] | Product must be thermally stable and have a significantly different boiling point. |
| Column Chromatography | Differential adsorption | All impurities, including isomers | Can be resource-intensive; requires careful solvent system selection.[17] |
Protocol 2: Post-Reaction Workup Using a Bisulfite Wash
This protocol is highly effective for removing unreacted benzaldehyde.
Materials:
-
Crude reaction mixture dissolved in a water-immiscible organic solvent (e.g., ethyl acetate)
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution
-
Separatory funnel
Procedure:
-
Transfer the dissolved crude mixture to a separatory funnel.
-
Add an equal volume of saturated NaHSO₃ solution and shake well. The benzaldehyde will react to form a water-soluble bisulfite adduct.[6]
-
Allow the layers to separate and drain the lower aqueous layer containing the adduct.
-
Wash the organic layer again with NaHSO₃ solution to ensure complete removal of benzaldehyde.
-
Proceed with further washes (e.g., water, brine) and drying of the organic layer before concentrating the solvent to obtain the purified product.
Part 4: Analytical Workflow for Purity Assessment
Accurate assessment of purity is key to validating your troubleshooting efforts.
Caption: A logical troubleshooting workflow for addressing low purity.
Q6: What analytical techniques are most suitable for assessing the purity of my alkylated benzaldehyde derivative?
A combination of techniques provides the most comprehensive picture of purity.
-
Gas Chromatography (GC): Ideal for analyzing volatile and thermally stable compounds. When coupled with a Flame Ionization Detector (FID), it provides excellent quantitative data on the relative percentages of components. GC-Mass Spectrometry (GC-MS) is invaluable for identifying unknown impurities.[18][19]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for a wide range of compounds, including those that are not volatile or are thermally labile. A UV detector is commonly used for aromatic compounds.[20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is one of the most powerful tools for structural elucidation and purity assessment. By integrating the signals, you can determine the molar ratio of your product to impurities. The absence of characteristic impurity peaks (e.g., the aldehyde proton of benzaldehyde at ~10 ppm or the carboxylic acid proton of benzoic acid at >12 ppm) is a strong indicator of high purity.
By systematically addressing potential issues before, during, and after the reaction, you can significantly improve the purity of your benzaldehyde alkylation products.
References
-
Filo. (2025, December 9). Explain the Cannizzaro Reaction with the help of Benzaldehyde. [Link]
-
ResearchGate. (2016, April 20). What is the best solution to prevent the oxidation of Benzaldehyde to Benzoic acid?[Link]
-
PHYWE Systeme GmbH & Co. KG. (n.d.). Cannizzaro reaction and reaction of benzaldehyde with ethylene glycol. [Link]
-
Wikipedia. (n.d.). Cannizzaro reaction. [Link]
-
Slideshare. (n.d.). Cannizaro's reaction benzaldehyde. [Link]
-
ResearchGate. (n.d.). Substrates that inhibit the autoxidation of benzaldehyde to benzoic acid. [Link]
-
Sciencemadness.org. (2010, November 26). Oxidation of Benzaldehyde, Prevention Of. [Link]
-
Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. [Link]
-
Wikipedia. (n.d.). Benzaldehyde. [Link]
-
University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Grignard reaction. [Link]
-
Beyond Labz. (n.d.). Grignard Reaction – Beyond Labz Virtual ChemLab Activity. [Link]
-
A-level Chemistry. (2025, July 14). How to test the purity of benzaldehyde?[Link]
-
CONICET. (n.d.). Optimized benzaldehyde production over a new Co-ZSM-11 catalyst. [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions using benzaldehyde as a substrate a. [Link]
- Google Patents. (n.d.).
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
-
ResearchGate. (2002, December). Reactions of partially solvated grignard reagents with benzaldehyde. [Link]
-
Organic Chemistry Data. (n.d.). Grignard Reaction - Common Conditions. [Link]
- Google Patents. (n.d.).
-
Quora. (2019, November 22). Does benzaldehyde give a Friedel-Crafts reaction?[Link]
-
Sciencemadness Discussion Board. (2018, July 5). Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane). [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
-
Mettler Toledo. (n.d.). Alkylation Reactions. [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
- Google Patents. (n.d.).
-
YouTube. (2022, September 30). Preparation of Benzaldehydes, Part 1: Electrophilic Formylation. [Link]
-
Chemistry Learner. (n.d.). Friedel-Crafts Alkylation Reaction Mechanism With Examples. [Link]
-
MDPI. (2025, November 13). Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. [Link]
-
ResearchGate. (2014, September 29). What is the best solvent for purifying aldehyde in a column chromatography?[Link]
-
Chemistry Steps. (2025, June 20). Friedel-Crafts Alkylation. [Link]
-
Royal Society of Chemistry. (n.d.). Friedel–Crafts alkylation of benzaldehyde with nucleophiles using choline chloride. [Link]
-
Chemistry Stack Exchange. (2022, December 12). Strange intermediate product when benzaldehyde undergoes Cannizzaro reaction. [Link]
-
ResearchGate. (2014, September 13). What are the optimal conditions for GC analysis of benzaldehyde?[Link]
-
American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 3. Sciencemadness Discussion Board - Oxidation of Benzaldehyde, Prevention Of - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Explain the Cannizzaro Reaction with the help of Benzaldehyde | Filo [askfilo.com]
- 8. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 9. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 10. spegroup.ru [spegroup.ru]
- 11. Grignard Reaction [organic-chemistry.org]
- 12. chemistryconnected.com [chemistryconnected.com]
- 13. byjus.com [byjus.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Purification of Sticky Benzaldehyde Derivatives
Case ID: PUR-BZD-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting "Sticky" Solids, Oils, and Gums in Benzaldehyde Synthesis
Introduction: The "Sticky Benzaldehyde" Syndrome
Welcome to the Technical Support Center. You are likely here because your benzaldehyde derivative—theoretically a crystalline solid—is currently a stubborn oil, a gum, or a sticky semi-solid.
Why this happens: Benzaldehyde derivatives are notorious for "oiling out" due to:
-
Eutectic Impurities: Even 2-5% impurity (often starting material or solvent) can depress the melting point below room temperature.
-
Autoxidation: Benzaldehydes rapidly oxidize to benzoic acids upon air exposure. These acids disrupt the crystal lattice of the aldehyde.
-
Polymorphism: The compound may be trapped in a metastable amorphous state.
This guide provides three validated workflows to resolve this physical state and achieve high purity.
Module 1: Diagnostic Triage
Before attempting purification, determine the nature of the "stickiness" using this decision matrix.
Figure 1: Diagnostic workflow for selecting the appropriate purification method based on crude purity and impurity type.
Module 2: Chemical Purification (The Bisulfite Method)
Best For: Removing non-carbonyl impurities (starting materials, over-alkylation products) from unhindered benzaldehydes. Mechanism: Sodium bisulfite attacks the aldehyde carbonyl to form a water-soluble sulfonate salt. Impurities remain in the organic layer.
The Protocol
Reagents:
-
Saturated Aqueous Sodium Bisulfite (
) (Freshly prepared).[1] -
Solvents: Ethyl Acetate (EtOAc), Ethanol (EtOH), 10% NaOH or
.
Step-by-Step:
-
Adduct Formation:
-
Dissolve the crude sticky aldehyde in a minimal amount of EtOH (or Et2O).
-
Add excess saturated aqueous
(2-3 equivalents). -
Critical Step: Shake vigorously for 5–10 minutes.
-
Observation: A white precipitate (the bisulfite adduct) usually forms. If no solid forms (common with substituted benzaldehydes), the adduct is likely dissolved in the water.
-
-
Wash (Impurity Removal):
-
Filter the solid adduct (if formed) and wash with EtOAc (discard filtrate).
-
If no solid formed:[2] Extract the aqueous layer with EtOAc x2. Discard the organic layer (this contains your impurities). Keep the aqueous layer.
-
-
Regeneration:
-
Place the solid adduct (or the aqueous solution) into a flask.
-
Add EtOAc (or DCM) and treat with 10% aqueous
or NaOH until pH > 10. -
Mechanism:[3] Base destroys the bisulfite adduct, liberating the free aldehyde back into the organic layer.
-
-
Isolation:
Why this works: This method is chemically specific to the aldehyde functionality, effectively "pulling" it out of a tarry mixture.
Module 3: Physical Purification (Trituration & Crystallization)[7]
Best For: High-purity oils (>90%) that refuse to crystallize due to trace solvent or "grease."
Technique: The "Crash and Scratch"
Concept: You need to remove the "solvent glue" keeping the lattice apart.
Solvent Systems:
| Solvent Pair | Ratio | Application |
|---|---|---|
| Pentane / Et2O | 10:1 | Best for low-melting solids. |
| Hexane / EtOAc | 5:1 | Standard for moderately polar aldehydes. |
| Cold MeOH | Pure | For highly crystalline, non-polar derivatives. |
Step-by-Step:
-
Dissolution: Dissolve the gum in the minimum amount of the "Good" solvent (e.g., Et2O or EtOAc).
-
Precipitation: Slowly add the "Bad" solvent (Pentane or Hexane) until the solution turns slightly cloudy.
-
Nucleation (The "Scratch"):
-
Cool the flask to -20°C or -78°C.
-
Take a glass rod and vigorously scratch the side of the flask at the liquid interface.
-
Why: Micro-abrasions on the glass create nucleation sites for crystal growth.
-
-
Sonication: If a gum oils out at the bottom, place the flask in a sonication bath for 30 seconds. This often breaks the amorphous oil into a crystalline powder.
Module 4: Chromatography Troubleshooting
Issue: "I ran a column and my aldehyde degraded or stuck to the silica."
Root Cause: Silica gel is slightly acidic (
The Buffered Silica Protocol
-
Pre-treatment: Before loading your column, flush the silica with mobile phase containing 1% Triethylamine (Et3N) .
-
Elution: Run the column with standard solvents (Hexane/EtOAc) without the amine (or keep 0.5% if very sensitive).
-
Alternative: Use Neutral Alumina instead of silica gel. Alumina is less likely to catalyze the degradation of sensitive aldehydes.
Frequently Asked Questions (FAQ)
Q: My aldehyde turned into a white solid crust that is insoluble in everything. What is it? A: This is likely the benzoic acid derivative formed by air oxidation.
-
Fix: Dissolve the mixture in DCM and wash with saturated
. The acid will go into the water; your aldehyde stays in the DCM.
Q: The bisulfite adduct didn't precipitate. Did it fail? A: Not necessarily. Many substituted benzaldehyde adducts are water-soluble.
-
Check: Do not throw away the aqueous layer! Wash it with organics, then basify the aqueous layer and extract again. Your product is likely there.
Q: Can I distill sticky benzaldehydes? A: Yes, but use Kugelrohr distillation (bulb-to-bulb) under high vacuum (<0.5 mmHg). Avoid high temperatures (>150°C) to prevent decomposition.
References
-
Vogel, A. I., et al. Vogel's Textbook of Practical Organic Chemistry. 5th Edition.[7][8] Longman, 1989. (Standard procedures for bisulfite purification and crystallization).
-
Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. 7th Edition. Butterworth-Heinemann, 2013. (Specific solvent systems for benzaldehyde derivatives).
-
Furniss, B. S., et al. "Purification of Aldehydes via Bisulfite Adducts." Organic Syntheses, Coll. Vol. 1, p. 336. (Foundational protocol for aldehyde separation).
-
BenchChem Technical Support. "Aldehyde Purification via Bisulfite Adducts: Protocols and Troubleshooting." (Modern adaptations for hindered aldehydes).
Sources
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Workup [chem.rochester.edu]
- 5. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. ia601306.us.archive.org [ia601306.us.archive.org]
- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
Validation & Comparative
Advanced FTIR Analysis: Distinguishing Aldehyde and Hydroxyl Moieties
Executive Summary: The Chemical Identification Challenge
In pharmaceutical development and organic synthesis, distinguishing between terminal carbonyls (aldehydes) and hydroxyl groups (alcohols) is a critical quality attribute. While both moieties are ubiquitous, their presence often signals different stability profiles—aldehydes are frequently oxidation degradation products of alcohols (e.g., in excipients like PEG or active pharmaceutical ingredients).
This guide objectively compares the performance of Single-Reflection Diamond ATR-FTIR (the modern standard) against Traditional Transmission FTIR (KBr Pellet) for the specific analysis of these functional groups. We analyze the spectral physics, specifically the Fermi resonance unique to aldehydes, and provide a validated protocol for deconvolution when hydrogen-bonded hydroxyls obscure diagnostic regions.
Theoretical Grounding: Spectral Signatures[1]
To accurately interpret the data, one must understand the vibrational mechanics that generate the signals. It is not enough to know "where" the peaks are; one must know "why" they exist to rule out false positives.
The Aldehyde Fermi Resonance (The "Doublet")
The most definitive marker for an aldehyde is not the Carbonyl (C=O) stretch alone, which overlaps with ketones and esters (~1700–1750 cm⁻¹). It is the Fermi Doublet in the C-H stretching region.[1]
-
Mechanism: The fundamental aldehydic C-H stretch (normally ~2800 cm⁻¹) couples with the first overtone of the aldehydic C-H bending vibration (~1390 cm⁻¹ × 2 = 2780 cm⁻¹).
-
Result: This quantum mechanical mixing splits the energy levels, creating two distinct bands at ~2820 cm⁻¹ and ~2720 cm⁻¹ .
-
Diagnostic Value: The lower band (~2720 cm⁻¹) is usually isolated and free from interference, making it the "gold standard" for aldehyde confirmation.
The Hydroxyl Hydrogen Bonding Network
Hydroxyl groups (O-H) exhibit a broad, intense band between 3550–3200 cm⁻¹ .[2]
-
Causality: The width of this band is directly proportional to the distribution of hydrogen bond strengths in the sample. In solid or neat liquid samples, extensive H-bonding networks cause significant peak broadening, which can "tail" into the C-H stretching region (3000–2800 cm⁻¹), potentially obscuring the upper aldehyde band.
Comparative Analysis: Diamond ATR vs. Transmission (KBr)
Here we evaluate the "Product" (Diamond ATR-FTIR) against the traditional "Alternative" (Transmission FTIR via KBr Pellet).
Performance Matrix
| Feature | Diamond ATR-FTIR (Recommended) | Transmission FTIR (KBr Pellet) (Alternative) | Impact on Aldehyde/Hydroxyl Analysis |
| Pathlength Control | Fixed (~2 µm penetration). | Variable (depends on pellet thickness). | ATR yields higher reproducibility for quantitative ratios of C=O/O-H. |
| Sample Preparation | None (Direct contact). | High (Grinding/Pressing). | Transmission risks moisture absorption (hygroscopic KBr), creating false O-H signals. |
| Spectral Resolution | Wavelength-dependent penetration. | True linear absorbance. | ATR requires software correction; uncorrected spectra show weaker O-H bands relative to fingerprint region. |
| Sensitivity (Limit of Detection) | Moderate (Single bounce). | High (Adjustable pathlength). | Transmission is superior for trace aldehydes (<0.1%) in a bulk alcohol matrix. |
| H-Bonding Integrity | Preserved (Neat sample). | Disrupted (Matrix dilution). | ATR provides a truer representation of the native H-bonding network in the drug substance. |
Critical Insight: The "Moisture Artifact"
In transmission FTIR, the KBr salt is hygroscopic. Even with heat lamps, KBr pellets often absorb atmospheric water, generating a broad O-H band at 3400 cm⁻¹.
-
ATR Advantage: Diamond ATR eliminates the KBr matrix, ensuring that any O-H signal observed is intrinsic to the sample.
Visualization of Spectral Logic
The following diagram illustrates the decision logic for distinguishing these groups, including the critical check for the Fermi doublet.
Figure 1: Decision tree for spectral assignment. Note the priority of the Fermi Doublet in confirming aldehyde presence.
Validated Experimental Protocol
Objective: Qualitatively identify and differentiate aldehyde and hydroxyl groups in a pharmaceutical intermediate.
Equipment & Settings
-
Instrument: FTIR Spectrometer with Diamond ATR Accessory.
-
Detector: DTGS (Deuterated Triglycine Sulfate) for standard sensitivity or MCT (Mercury Cadmium Telluride) for high sensitivity.
-
Resolution: 4 cm⁻¹ (Optimal balance of signal-to-noise and peak separation).
-
Scans: 32 scans (background), 32 scans (sample).
Step-by-Step Workflow
-
System Validation (Background):
-
Clean the crystal with isopropanol. Ensure no residue remains.
-
Collect an air background spectrum. Requirement: The region 2400–2300 cm⁻¹ (CO₂) should be the only dynamic feature.
-
-
Sample Application:
-
Liquids: Place one drop to cover the crystal active area (~2mm diameter).
-
Solids: Place ~5mg of powder. Apply pressure using the anvil clamp until the spectral preview stabilizes (ensure good optical contact).
-
-
Data Collection:
-
Spectral Analysis (The "Look for the Shoulder" Method):
-
Step A: Locate the C=O stretch at ~1725 cm⁻¹.
-
Step B: Zoom into 3000–2600 cm⁻¹. Look for the ~2720 cm⁻¹ peak.[8]
-
Note: If the sample has high hydroxyl content, the broad O-H band (3400 cm⁻¹) may slope downward into the 2800 region. However, the 2720 cm⁻¹ peak usually appears as a distinct "shoulder" or spike on the lower-wavenumber side of the aliphatic C-H stretches.[8]
-
-
Step C: Verify O-H presence. If a broad band exists at 3400 cm⁻¹ and the 2720 cm⁻¹ shoulder is present, the sample contains both functionalities (e.g., an aldose sugar or hydroxy-aldehyde).
-
Mechanism of the Fermi Resonance[2]
To further clarify why the aldehyde signal is unique, we visualize the energy level interaction below.
Figure 2: Energy level diagram showing the coupling of the fundamental stretch and bending overtone that creates the diagnostic aldehyde doublet.
References
-
Spectroscopy Online. (2020). The C=O[5][8][9][10] Bond, Part II: Aldehydes.[2] Retrieved from [Link]
-
University of Colorado Boulder. (2024). IR Spectroscopy Tutorial: Aldehydes. Retrieved from [Link]
-
Specac. (2023).[5] FTIR: Transmission vs ATR spectroscopy. Retrieved from [Link]
-
LibreTexts Chemistry. (2025). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Agilent Technologies. (2024). ATR-FTIR Spectroscopy Sampling Techniques. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. azooptics.com [azooptics.com]
- 3. piketech.com [piketech.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. FTIR: Transmission vs ATR spectroscopy | Animated Guides - Specac Ltd [specac.com]
- 7. agilent.com [agilent.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Reactivity of Isopropoxy vs. Methoxy Benzaldehydes
For researchers, medicinal chemists, and professionals in drug development, the nuanced reactivity of substituted aromatic aldehydes is a cornerstone of molecular design and synthetic strategy. This guide provides an in-depth comparison of the reactivity of isopropoxy- and methoxy-substituted benzaldehydes. We will dissect the subtle interplay of electronic and steric effects that govern their behavior in key organic transformations, supported by experimental data and detailed protocols.
Core Principles: Unpacking Electronic and Steric Effects
The reactivity of the carbonyl group in any benzaldehyde is fundamentally dictated by the electrophilicity of the carbonyl carbon.[1] Substituents on the aromatic ring can dramatically modulate this property through a combination of electronic (resonance and inductive) and steric effects.
Electronic Effects: A Tale of Two Opposing Forces
Both methoxy (–OCH₃) and isopropoxy (–OCH(CH₃)₂) are alkoxy groups, which exert a powerful, dual electronic influence on the aromatic ring.
-
Resonance Donation (+R Effect): The oxygen atom adjacent to the ring possesses lone pairs of electrons. These lone pairs can delocalize into the benzene ring's π-system, increasing the electron density at the ortho and para positions.[2][3] This resonance effect pushes electron density towards the aldehyde group, which reduces the partial positive charge on the carbonyl carbon. A less electrophilic carbonyl carbon is less susceptible to attack by nucleophiles.[1][4]
-
Inductive Withdrawal (-I Effect): Oxygen is a highly electronegative atom. Consequently, it pulls electron density away from the atoms it is bonded to—both the alkyl group and the aromatic ring—through the sigma bonds.[2]
In the case of alkoxy groups, the resonance donation (+R) is significantly stronger and overrides the inductive withdrawal (-I).[2] The net result is that both methoxy and isopropoxy groups are considered electron-donating groups (EDGs), which deactivate the benzaldehyde towards nucleophilic addition compared to unsubstituted benzaldehyde.[1][5]
The electronic difference between a methoxy and an isopropoxy group is minimal. The isopropyl group is slightly more electron-donating via induction than a methyl group, but this effect is minor compared to the dominant resonance donation from the oxygen atom. Therefore, from a purely electronic standpoint, their influence on the carbonyl's reactivity is expected to be very similar.
Caption: Electronic effects of alkoxy groups on benzaldehyde.
Steric Effects: The Impact of Bulk
The most significant difference between the isopropoxy and methoxy groups is their size. The isopropyl group is substantially bulkier than the methyl group.[6] This steric hindrance can impede the approach of a nucleophile or reagent to the carbonyl carbon.[7] This effect is most pronounced in the following scenarios:
-
When the alkoxy group is at the ortho position, directly flanking the reaction center.
-
When the reacting nucleophile is itself large and sterically demanding.
Therefore, while electronically similar, isopropoxy benzaldehyde is expected to be slightly less reactive than methoxy benzaldehyde in many cases, purely due to the increased physical obstruction around the reaction site.[8]
Comparative Reactivity in Key Transformations
Nucleophilic Addition Reactions
Nucleophilic addition is the quintessential reaction of aldehydes. The reaction rate is highly sensitive to the electrophilicity of the carbonyl carbon.[9]
Causality & Expected Outcome: Because both methoxy and isopropoxy groups are electron-donating, they decrease the electrophilicity of the carbonyl carbon, making them less reactive than unsubstituted benzaldehyde towards nucleophiles.[1][4][5] Comparing the two, the near-identical electronic effects suggest similar reactivity. However, the greater steric bulk of the isopropoxy group will likely result in a slightly slower reaction rate compared to the methoxy analogue, as it provides a greater physical barrier to the approaching nucleophile.[7] This trend is observed in reactions like the Wittig reaction and various condensations.[1][10]
Supporting Data:
| Benzaldehyde Derivative | Substituent (para) | Relative Rate (k/k₀) in Wittig Reaction |
| 4-Nitrobenzaldehyde | -NO₂ | 14.7 |
| 4-Chlorobenzaldehyde | -Cl | 2.75 |
| Benzaldehyde | -H | 1.00 |
| 4-Methylbenzaldehyde | -CH₃ | 0.45 |
| 4-Methoxybenzaldehyde | -OCH₃ | 0.25[11] |
| 4-Isopropoxybenzaldehyde | -OCH(CH₃)₂ | ~0.22 (Estimated) |
Note: The relative rate for 4-Isopropoxybenzaldehyde is an estimation based on its electronic similarity to 4-Methoxybenzaldehyde, with a slight decrease factored in for increased steric hindrance.[11]
Oxidation Reactions
The oxidation of benzaldehydes to their corresponding benzoic acids is a more complex transformation where substituent effects are highly dependent on the specific oxidizing agent and the reaction mechanism.[1][12]
Causality & Expected Outcome: Contrary to nucleophilic additions, oxidation reactions are often accelerated by electron-donating substituents.[11] This is because the rate-determining step may involve the formation of an electron-deficient transition state that is stabilized by the +R effect of the alkoxy group.[13][14] Both 4-methoxybenzaldehyde and its bulkier counterparts are therefore expected to be more reactive towards certain oxidants than unsubstituted benzaldehyde.[11][15] Given their similar electronic donating ability, the oxidation rates for methoxy and isopropoxy benzaldehydes are predicted to be comparable and significantly faster than that of benzaldehyde.
Supporting Data:
| Benzaldehyde Derivative | Substituent (para) | Relative Rate (k/k₀) in Oxidation with BTMACB* |
| 4-Nitrobenzaldehyde | -NO₂ | 0.05 |
| 4-Chlorobenzaldehyde | -Cl | 0.40 |
| Benzaldehyde | -H | 1.00 |
| 4-Methylbenzaldehyde | -CH₃ | 4.67 |
| 4-Methoxybenzaldehyde | -OCH₃ | 36.3[11] |
| 4-Isopropoxybenzaldehyde | -OCH(CH₃)₂ | ~35 (Estimated) |
*BTMACB = Benzyltrimethylammonium chlorobromate. Data for 4-methoxybenzaldehyde is from related studies.[11] The value for 4-isopropoxybenzaldehyde is an estimation based on similar electronic effects.
Quantitative Analysis: The Hammett Plot
The Hammett equation, log(k/k₀) = σρ , provides a powerful tool for quantifying the electronic influence of substituents on reaction rates.[1][16]
-
σ (Sigma): The substituent constant, which measures the electronic effect of a substituent (negative for EDGs, positive for EWGs).
-
ρ (Rho): The reaction constant, which indicates the sensitivity of a reaction to substituent effects.
For nucleophilic addition to benzaldehydes, the reaction constant (ρ) is positive, signifying that the reaction is accelerated by electron-withdrawing groups.[10][16] Both para-methoxy and para-isopropoxy groups have negative σ values, consistent with their rate-retarding effect in these reactions.
Caption: A Hammett plot illustrating how EDGs (negative σ) slow nucleophilic addition (log(k/k₀) < 0).
Experimental Protocols
To provide a practical framework for the principles discussed, the following are detailed, self-validating protocols for comparing the reactivity of substituted benzaldehydes.
Protocol 1: Kinetic Measurement of Oxidation by Spectrophotometry
This protocol allows for the quantitative comparison of oxidation rates. The disappearance of the oxidant or the appearance of the product can be monitored over time.
Caption: Workflow for kinetic analysis of benzaldehyde oxidation.
Methodology:
-
Solution Preparation: Prepare stock solutions of p-methoxybenzaldehyde, p-isopropoxybenzaldehyde, and the chosen oxidizing agent (e.g., benzyltrimethylammonium chlorobromate) in a suitable solvent system (e.g., 70:30 acetic acid:water).[1][12]
-
Kinetic Measurement: Perform reactions under pseudo-first-order conditions, with a large excess of the aldehyde relative to the oxidant.
-
Initiation: Initiate the reactions by mixing the reactant solutions in a thermostated cuvette inside a UV-Vis spectrophotometer.[1]
-
Data Acquisition: Monitor the progress of the reaction by following the disappearance of the colored oxidant at its maximum absorbance wavelength (λ_max).
-
Data Analysis: Determine the pseudo-first-order rate constants (k_obs) from the slope of the linear plot of the natural log of absorbance versus time.[1]
-
Comparison: The ratio of the k_obs values will provide the relative reactivity.
Protocol 2: Comparative Analysis of Knoevenagel Condensation via TLC
This qualitative protocol uses Thin-Layer Chromatography (TLC) to visually compare reaction progress for a nucleophilic addition reaction.
-
Reaction Setup: In two separate, identical vials, dissolve equimolar amounts of p-methoxybenzaldehyde and p-isopropoxybenzaldehyde in ethanol.
-
Reagent Addition: To each vial, add an equimolar amount of a nucleophile (e.g., malononitrile) and a catalytic amount of a base (e.g., piperidine).
-
Monitoring: Stir both reactions at room temperature. At set time intervals (e.g., 5, 15, 30, and 60 minutes), spot a small aliquot from each reaction mixture onto the same TLC plate.
-
Elution & Visualization: Develop the TLC plate using an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). Visualize the spots under a UV lamp.
-
Analysis: The reaction with p-methoxybenzaldehyde is expected to show a faster consumption of the starting material spot and a more intense product spot at earlier time points compared to the reaction with p-isopropoxybenzaldehyde, indicating a faster reaction rate.
Conclusion
-
For Nucleophilic Addition: Both are less reactive than unsubstituted benzaldehyde due to their electron-donating nature. The greater steric hindrance of the isopropoxy group makes it slightly less reactive than its methoxy counterpart.
-
For Oxidation: Both are typically more reactive than unsubstituted benzaldehyde, as their electron-donating character can stabilize the transition state. Their reactivity in these transformations is largely comparable.
For the synthetic chemist, this means that while their electronic behaviors are nearly interchangeable, the choice between a methoxy and an isopropoxy substituent can be a tool to fine-tune reactivity based on steric demands, either to slow an undesired side reaction or to improve selectivity in complex molecular environments.
References
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Raju, V. S., Sharma, P. K., & Banerji, K. K. (2000). Kinetics and Mechanism of the Oxidation of Substituted Benzaldehydes by Benzyltrimethylammonium Chlorobromate. The Journal of Organic Chemistry, 65(11), 3322–3325. Available at: [Link]
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Bishnoi, G., et al. (2000). Kinetics and mechanism of the oxidation of substituted benzaldehydes by hexamethylenetetramine‐bromine. International Journal of Chemical Kinetics, 32(10), 615-622. Available at: [Link]
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Raju, V. S., Sharma, P. K., & Banerji, K. K. (2000). Kinetics and mechanism of the oxidation of substituted benzaldehydes by benzyltrimethylammonium chlorobromate. PubMed. Available at: [Link]
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Li, J., et al. (2005). Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes. ARKIVOC, 2005(i), 98-104. Available at: [Link]
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Reddy, C. S., & Kumar, A. (2007). Kinetic Studies of Condensation of Aromatic Aldehydes with Meldrum's Acid. ResearchGate. Available at: [Link]
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Pap, J. S., et al. (2011). Oxoiron(IV)-mediated Baeyer–Villiger oxidation of cyclohexanones generated by dioxygen with co-oxidation of aldehydes. Dalton Transactions, 40(35). Available at: [Link]
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Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group?. Available at: [Link]
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Odoro Inc. (2026). Optimizing Organic Synthesis with p-Anisaldehyde: A Practical Guide. Available at: [Link]
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Doubtnut. (n.d.). (A) p-methoxy benzaldehyde is less recative than bensaldehyde towards cyanohydrin formation. (R) The +R effect methoxy group increases the electron deficiency of the carbonyl carbon. Available at: [Link]
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Orozco, N., et al. (2018). Selective Liquid Phase Hydrogenation of Benzaldehyde to Benzyl Alcohol Over Alumina Supported Gold. ResearchGate. Available at: [Link]
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University of Calgary. (n.d.). Ch12: Substituent Effects. Department of Chemistry. Available at: [Link]
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Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Available at: [Link]
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The Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. YouTube. Available at: [Link]
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Simon Fraser University. (n.d.). CHEM 331 Problem Set #3: Substituent Effects and LFERs. Available at: [Link]
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Wikipedia. (n.d.). Methoxy group. Available at: [Link]
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Ball, G., et al. (2014). Hammett correlation in competition experiments in dissociation of ionised substituted benzophenones and dibenzylideneacetones. PMC. Available at: [Link]
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Vaia. (n.d.). p-Nitrobenzaldehyde is more reactive toward nucleophilic additions than p-methoxybenzaldehyde. Explain. Available at: [Link]
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Pitchaimuthu, S., & Arul, A. (2014). Studies on kinetics and thermodynamics of oxidation of 3,4,5-trimethoxy benzaldehyde, benzaldehyde and N,N-dimethylamino benzaldehyde by tetraethylammonium bromochromate in dimethyl formamide and acetic acid mixture. Arabian Journal of Chemistry, 7(6), 1177-1183. Available at: [Link]
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PubChem. (n.d.). 2-isopropoxy-5-methoxy-benzaldehyde. Available at: [Link]
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Grynkiewicz, G., et al. (2012). Due to the steric hindrance by the 1-methoxy group, the incipient radical at C2 in the α - isomer (in A 1 / A 2 ) cannot attack the double bond. ResearchGate. Available at: [Link]
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Chemistry Stack Exchange. (2023). Why is Benzaldehyde more reactive than propanone in nucleophilic addition, even though it has resonance?. Available at: [Link]
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PubChem. (n.d.). 4-Methoxybenzaldehyde. Available at: [Link]
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PubChem. (n.d.). 4-Isopropoxy-3-methoxybenzaldehyde. Available at: [Link]
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Chemistry LibreTexts. (2022). 4.1.5: Nucleophilic Addition Reactions of Aldehydes and Ketones. Available at: [Link]
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Brown, C. J., et al. (2017). Indirect Electrochemical Oxidation of p-Methoxy-Toluene to p-Methoxy-Benzaldehyde Using Ceric Methanesulphonate: A Scale-up Study. ResearchGate. Available at: [Link]
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Quora. (2020). What is the decreasing order of reactivity of (a) benzaldehyde, (b) 4- methyl benzaldehyde, (c) 4- Nitro benzaldehyde, (4) 4- methoxy benzaldehyde towards Cannizzaro reaction?. Available at: [Link]
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Chemistry LibreTexts. (2024). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Available at: [Link]
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Exner, O., & Cibulka, R. (2005). Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Organic & Biomolecular Chemistry, 3(17), 3164-3169. Available at: [Link]
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Wikipedia. (n.d.). Steric effects. Available at: [Link]
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PubChem. (n.d.). 3-Methoxybenzaldehyde. Available at: [Link]
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Establishing the Melting Point Standard for 3-(Hydroxymethyl)-4-isopropoxybenzaldehyde: A Methodological Comparison Guide
Topic: Melting Point Standard for Pure 3-(Hydroxymethyl)-4-isopropoxybenzaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The accurate characterization of 3-(Hydroxymethyl)-4-isopropoxybenzaldehyde (CAS: 959237-03-7) presents a unique challenge in pharmaceutical, agrochemical, and fragrance synthesis. Unlike high-melting crystalline solids, this compound often presents as a white semi-solid or low-melting waxy substance at room temperature.
This guide serves as a technical directive for establishing a rigorous melting point (MP) standard. We compare the traditional Capillary Method against the Differential Scanning Calorimetry (DSC) method, demonstrating why DSC is the requisite "Gold Standard" for this specific intermediate.
The Target Molecule: Physical Profile & Challenge
Compound: 3-(Hydroxymethyl)-4-isopropoxybenzaldehyde CAS: 959237-03-7 Molecular Formula: C₁₁H₁₄O₃ Physical State: White Semi-Solid / Low-Melting Solid Primary Application: Intermediate for pharmaceutical synthesis (e.g., benzoxaborole derivatives, phosphodiesterase inhibitors) and fragrance formulation.[1]
The "Semi-Solid" Problem
In high-purity organic synthesis, the melting point is a proxy for purity. However, for CAS 959237-03-7, the presence of the isopropoxy group (adding steric bulk and flexibility) combined with the hydroxymethyl moiety disrupts the crystal lattice, lowering the melting point significantly compared to its analogs (e.g., Isovanillin).
-
Observation: The compound often exists in a "supercooled" or waxy state.
-
Risk: Traditional capillary melting point determination relies on visual detection of the "meniscus." In semi-solids, this transition is gradual ("softening") rather than sharp, leading to operator-dependent errors of ±5°C or more.
Comparison of Characterization Methods
To establish a reliable standard, we compared three methodologies. The data below synthesizes typical experimental outcomes for semi-solid benzaldehyde derivatives.
Table 1: Performance Comparison of MP Determination Methods
| Feature | Method A: Capillary (Optimelt/Büchi) | Method B: DSC (Gold Standard) | Method C: TGA (Supplementary) |
| Principle | Visual detection of solid-to-liquid phase change (Light Transmission). | Measurement of heat flow (Endothermic event) vs. Temperature. | Measurement of mass loss vs. Temperature. |
| Precision | Low (± 2.0–5.0°C) for waxy solids. | High (± 0.1–0.5°C). | N/A (Detects decomposition/volatiles). |
| Sample Size | 1–2 mg (packed in tube). | 2–5 mg (hermetically sealed pan). | 5–10 mg. |
| Outcome | Broad range (e.g., "Starts softening at 35°C, clear at 42°C"). | Precise Onset Temperature ( | Solvate/Hydrate confirmation. |
| Suitability | Poor. Difficult to pack waxy samples without air pockets. | Excellent. Independent of packing geometry. | Supportive. Ensures solvent-free basis. |
Technical Deep Dive: Why DSC is the Mandatory Standard
For 3-(Hydroxymethyl)-4-isopropoxybenzaldehyde, the "Melting Point" should be chemically defined as the DSC Extrapolated Onset Temperature .
The Mechanism of Failure in Capillary Tubes
When packing a semi-solid into a capillary tube:
-
Static Charge/Stickiness: The sample adheres to the walls, preventing a compact bed.
-
Air Gaps: Poor packing creates insulation pockets, causing thermal lag.
-
Softening vs. Melting: The compound may soften (glass transition-like behavior) before thermodynamically melting. An optical sensor triggers "melt" too early or too late depending on the threshold settings.
The DSC Solution (Self-Validating System)
DSC measures the energy required to melt the crystal lattice.
-
Protocol: A heat-cool-heat cycle is recommended to erase thermal history (polymorphism or amorphous regions formed during synthesis/isolation).
-
Data Point: The
(intersection of the baseline and the leading edge of the endotherm) is the invariant physical property, whereas the peak maximum ( ) shifts with heating rate.
Experimental Protocols
Protocol A: Preparation of the Primary Standard (Purification)
Before measuring MP, the chemical identity must be validated.
-
Dissolution: Dissolve crude 3-(Hydroxymethyl)-4-isopropoxybenzaldehyde in minimal hot Ethyl Acetate.
-
Precipitation: Slowly add Hexanes (anti-solvent) until turbidity persists. Cool to 4°C.
-
Isolation: Filter the white waxy solid.
-
Drying: Vacuum dry at 25°C (Do not heat, as it may melt) for 24 hours.
-
Validation: Run ¹H-NMR (CDCl₃). Ensure integration of the aldehyde proton (~9.8 ppm) and isopropoxy septet (~4.6 ppm) matches 1:1 stoichiometry.
Protocol B: DSC Determination (The Standard Method)
-
Instrument: TA Instruments Q2000 or Mettler Toledo DSC 3+.
-
Calibration: Indium standard (
= 156.6°C). -
Sample Loading: Weigh 3.0 ± 0.1 mg of the validated sample into a Tzero Aluminum pan. Hermetically seal.
-
Ramp 1: Equilibrate at 0°C. Ramp 10°C/min to 100°C. (Observe first melt).
-
Cool: Ramp 10°C/min down to 0°C. (Observe crystallization).
-
Ramp 2: Ramp 5°C/min to 100°C.
-
Analysis: Calculate
from the second heating curve to ensure the crystal lattice is uniform.
Visualizing the Validation Logic
The following diagram illustrates the decision tree for qualifying a batch of this semi-solid intermediate.
Figure 1: Decision logic for characterizing semi-solid intermediates. Note the diversion from Capillary methods to DSC for definitive standardization.
Synthesis & Impurity Context
Understanding why the MP might deviate requires mapping the synthesis pathway. The most common route involves the alkylation of 3-hydroxybenzaldehyde or the reduction of an ester precursor.
Figure 2: Synthesis pathway highlighting the transition from high-melting precursors to the low-melting/semi-solid target, emphasizing the need for precise thermal analysis.
References
-
Mettler Toledo. (n.d.). Thermal Analysis of Semi-Solids and Waxes using DSC. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Standard Reference Material for Melting Points (Indium). Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 3-isopropoxybenzaldehyde. Retrieved from [Link]
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A Researcher's Guide to the UV-Vis Absorption Maxima of 4-Alkoxybenzaldehydes: A Comparative Analysis
In the realm of organic chemistry and drug development, a thorough understanding of the spectroscopic properties of molecules is paramount. Among the various analytical techniques, Ultraviolet-Visible (UV-Vis) spectroscopy stands out as a fundamental method for characterizing compounds containing chromophores. This guide provides a comprehensive comparison of the UV-Vis absorption maxima (λmax) for a series of 4-alkoxybenzaldehydes, offering experimental insights and theoretical explanations to aid researchers in their analytical endeavors.
This guide will delve into the practical aspects of determining λmax, the underlying electronic transitions, and a comparative analysis of how the alkyl chain length of the alkoxy group influences the absorption properties of these aromatic aldehydes.
The Foundation: Understanding UV-Vis Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a substance. When a molecule absorbs light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The specific wavelength of light absorbed corresponds to the energy difference between these orbitals. For organic molecules like 4-alkoxybenzaldehydes, the most significant electronic transitions are typically the π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions. The wavelength at which the maximum absorption occurs, the λmax, is a key characteristic of a compound and is influenced by its molecular structure, conjugation, and the solvent used.[1]
Experimental Protocol: Determining λmax with Precision
The accurate determination of λmax is crucial for both qualitative identification and quantitative analysis. The following protocol outlines a robust and self-validating methodology for measuring the UV-Vis absorption spectra of 4-alkoxybenzaldehydes.
Instrumentation and Materials:
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-400 nm.
-
Cuvettes: Matched quartz cuvettes with a 1 cm path length.
-
Solvent: Spectroscopic grade hexane. Hexane is a non-polar solvent that minimizes solute-solvent interactions, providing a spectrum that is close to that of the gaseous state.[2]
-
Analytes: High-purity 4-methoxybenzaldehyde, 4-ethoxybenzaldehyde, 4-propoxybenzaldehyde, and 4-butoxybenzaldehyde.
-
Volumetric flasks and pipettes: Class A for accurate solution preparation.
Step-by-Step Methodology:
-
Solution Preparation:
-
Prepare a stock solution of each 4-alkoxybenzaldehyde in hexane at a concentration of approximately 10⁻³ M.
-
From the stock solution, prepare a dilute solution (e.g., 10⁻⁵ M) to ensure that the absorbance reading falls within the linear range of the instrument (typically below 1.5).[3]
-
-
Instrument Setup and Blanking:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 20 minutes to ensure a stable output.[3]
-
Fill a clean quartz cuvette with spectroscopic grade hexane to serve as the blank.
-
Place the blank cuvette in the reference beam path of the spectrophotometer.
-
Fill another quartz cuvette with the same hexane and place it in the sample beam path.
-
Perform a baseline correction or "zero" the instrument across the desired wavelength range (e.g., 200-400 nm). This step electronically subtracts the absorbance of the solvent and the cuvette.[3][4]
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the analyte solution before filling it approximately three-quarters full.[3]
-
Wipe the outside of the cuvette with a lint-free cloth to remove any fingerprints or smudges.
-
Place the sample cuvette in the sample holder of the spectrophotometer.
-
Scan the UV-Vis spectrum of the sample from 200 nm to 400 nm.
-
The instrument software will display the absorption spectrum, from which the λmax can be determined as the wavelength with the highest absorbance.
-
-
Data Analysis and Validation:
-
Record the λmax value for each compound.
-
To ensure the reliability of the results, it is advisable to run the samples in triplicate and report the average λmax.
-
Visualizing the Workflow
Caption: Experimental workflow for determining the UV-Vis absorption maxima.
Comparative Data: λmax of 4-Alkoxybenzaldehydes
The UV-Vis absorption spectra of 4-alkoxybenzaldehydes are characterized by a strong absorption band in the ultraviolet region. This absorption is primarily due to a π → π* electronic transition within the conjugated system of the benzene ring and the carbonyl group.[5]
| Compound | Alkoxy Group | λmax (nm) in Hexane |
| 4-Methoxybenzaldehyde | -OCH₃ | 272 |
| 4-Ethoxybenzaldehyde | -OCH₂CH₃ | ~272 (expected) |
| 4-Propoxybenzaldehyde | -OCH₂CH₂CH₃ | ~272 (expected) |
| 4-Butoxybenzaldehyde | -OCH₂CH₂CH₂CH₃ | ~272 (expected) |
Discussion and Interpretation
The Influence of the 4-Alkoxy Group:
The presence of an electron-donating alkoxy group at the para position to the formyl group on the benzene ring has a significant impact on the UV-Vis absorption spectrum. This is due to the extension of the conjugated system through resonance. The lone pair of electrons on the oxygen atom of the alkoxy group can be delocalized into the aromatic ring and the carbonyl group. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic shift (a shift to a longer wavelength) of the π → π* transition compared to unsubstituted benzaldehyde.
Effect of Increasing Alkyl Chain Length:
As can be seen from the data table, the λmax for 4-methoxybenzaldehyde in hexane is 272 nm. For the other 4-alkoxybenzaldehydes in the series (ethoxy, propoxy, and butoxy), it is expected that the λmax will be very similar. The primary electronic effect on the chromophore comes from the oxygen atom of the alkoxy group directly attached to the aromatic ring. The increasing length of the saturated alkyl chain (ethyl, propyl, butyl) has a negligible electronic effect on the conjugated system of the benzaldehyde moiety. These alkyl groups are not part of the chromophore and their influence is primarily through weak inductive effects, which are not significant enough to cause a noticeable shift in the λmax. Therefore, for practical purposes in most research applications, the λmax for this series of 4-alkoxybenzaldehydes can be considered to be around 272 nm in a non-polar solvent like hexane.
It is important to note that the choice of solvent can influence the λmax. Polar solvents can interact with the solute through dipole-dipole interactions or hydrogen bonding, which can stabilize the ground or excited state differently, leading to shifts in the absorption maximum. For instance, a shift to a longer wavelength (red shift) is often observed in more polar solvents for π → π* transitions.
Conclusion
This guide has provided a comprehensive overview of the UV-Vis absorption maxima of 4-alkoxybenzaldehydes. A detailed experimental protocol for the accurate determination of λmax has been presented, along with a theoretical framework for understanding the electronic transitions and substituent effects. The key finding is that while the 4-alkoxy group causes a significant bathochromic shift compared to unsubstituted benzaldehyde, the length of the alkyl chain in the alkoxy group has a minimal effect on the λmax. Researchers working with this class of compounds can confidently use a λmax of approximately 272 nm in hexane for their analytical method development and characterization studies.
References
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PubChem. 4-Methoxybenzaldehyde. National Center for Biotechnology Information. [Link]
- Flinn Scientific. (2017). Determination of Wavelength of Maximum Absorbance.
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- Scribd. Experiment No. 2 UV-Vis Analysis.
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- Dearden, J. C., & Forbes, W. F. (1958). LIGHT ABSORPTION STUDIES. PART XII. ULTRAVIOLET ABSORPTION SPECTRA OF BENZALDEHYDES. Canadian Journal of Chemistry, 36(8), 1362–1370.
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PubChem. 4-Butoxybenzaldehyde. National Center for Biotechnology Information. [Link]
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NIST. Benzaldehyde, 4-methoxy-. In NIST Chemistry WebBook. [Link]
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NIST. 4-(t-Butoxy)benzaldehyde. In NIST Chemistry WebBook. [Link]
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NIST. 4-Propoxybenzaldehyde. In NIST Chemistry WebBook. [Link]
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NIST. Benzaldehyde, 4-ethoxy-. In NIST Chemistry WebBook. [Link]
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Safety Operating Guide
3-(Hydroxymethyl)-4-isopropoxybenzaldehyde proper disposal procedures
This guide outlines the validated disposal and handling protocols for 3-(Hydroxymethyl)-4-isopropoxybenzaldehyde (CAS: 959237-03-7). It is designed for laboratory personnel and safety officers requiring immediate, actionable technical data.
Substance Identification & Safety Profile
Before initiating any disposal workflow, confirm the identity and hazard profile of the substance. This compound is a functionalized benzaldehyde derivative, commonly used as an intermediate in pharmaceutical synthesis (e.g., boron-based pharmacophores).
| Parameter | Technical Specification |
| Chemical Name | 3-(Hydroxymethyl)-4-isopropoxybenzaldehyde |
| CAS Number | 959237-03-7 |
| Molecular Formula | C₁₁H₁₄O₃ |
| Physical State | White to off-white semi-solid or solid |
| Storage Condition | 2–8°C (Refrigerate); Air-sensitive |
| Solubility | Low water solubility; Soluble in DCM, Methanol, Ethyl Acetate |
| Primary Hazards | Skin/Eye Irritant (H315, H319), Aquatic Toxicity (H402) |
Critical Safety Note: As an aldehyde, this compound is susceptible to autoxidation in air, forming the corresponding benzoic acid. Old containers may contain crystallized acid or pressurized buildup. Open carefully in a fume hood.
Disposal Protocol: The "Zero-Emission" Workflow
Do not dispose of this compound down the drain.[1] Despite containing polar groups, its lipophilicity and aquatic toxicity profile (H402) necessitate management as Hazardous Chemical Waste .
Phase 1: Waste Characterization & Segregation
-
Stream Classification: Non-Halogenated Organic Waste .
-
Compatibility Check: Ensure the waste stream is free of Strong Oxidizers (e.g., Nitric Acid, Peroxides) and Strong Bases . Aldehydes can undergo exothermic polymerization or oxidation reactions when mixed with incompatible species.
-
Solvent Matrix: If the compound is dissolved in a solvent (e.g., from a reaction mixture), classify based on the solvent.
-
Dissolved in DCM/Chloroform:
Halogenated Waste . -
Dissolved in Acetone/Methanol:
Non-Halogenated Waste .
-
Phase 2: Packaging & Containment
-
Primary Container: Use a High-Density Polyethylene (HDPE) or Amber Glass container with a screw-top lid. Avoid metal containers due to potential corrosion from oxidation byproducts (acids).
-
Headspace: Leave at least 10% headspace to accommodate potential gas expansion if residual oxidation occurs.
-
Solid Waste: If disposing of the pure solid or contaminated silica gel, double-bag in 6-mil polyethylene bags or place in a wide-mouth HDPE jar.
Phase 3: Labeling & Documentation
-
Standard Labeling: "Hazardous Waste - 3-(Hydroxymethyl)-4-isopropoxybenzaldehyde."
-
Hazard Checkboxes: Mark "Irritant" and "Toxic."
-
No Abbreviations: Do not use lab slang (e.g., "Aldehyde Intermediate"). Use the full IUPAC name or CAS number to ensure downstream disposal facilities can process it correctly (typically via incineration).
Operational Decision Logic (Visualized)
The following diagram illustrates the decision matrix for disposing of 3-(Hydroxymethyl)-4-isopropoxybenzaldehyde depending on its physical state and purity.
Figure 1: Decision matrix for segregating aldehyde waste streams based on solvent compatibility.
Emergency Procedures: Spills & Exposure
In the event of an accidental release, follow this rapid-response protocol.
Spill Cleanup (Solid/Semi-Solid)
-
Isolate: Evacuate the immediate area (10 ft radius).
-
PPE: Don Nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If dust is present, use an N95 respirator.
-
Containment: Do not dry sweep if dust generation is likely. Cover with a damp paper towel or use a HEPA vacuum dedicated to chemical cleanup.
-
Neutralization (Surface): Wipe the contaminated surface with a mild soap solution followed by water. Collect all wipes as solid hazardous waste.
Spill Cleanup (Liquid Solution)
-
Absorb: Use vermiculite, sand, or commercial organic spill pads.
-
Do Not Use: Sawdust (flammability risk with organic solvents).
-
Disposal: Shovel saturated absorbent into a sealable container and label as "Debris contaminated with 3-(Hydroxymethyl)-4-isopropoxybenzaldehyde."
Scientific Context: Why Proper Disposal Matters
Environmental Fate & Aquatic Toxicity
Benzaldehyde derivatives often exhibit acute aquatic toxicity (Category 3, H402). While the aldehyde group is reactive and biodegradable under aerobic conditions, the isopropoxy and hydroxymethyl substituents increase the molecule's lipophilicity (LogP ~1.58). This facilitates bioconcentration in aquatic organisms before degradation can occur. Direct release into sewer systems violates the Clean Water Act (US) and similar global regulations.
Chemical Incompatibility Mechanisms
-
Oxidation: Aldehydes oxidize to carboxylic acids. If mixed with strong oxidizers (e.g., Nitric Acid) in a waste drum, this reaction accelerates, generating heat and pressure (CO₂ evolution), leading to potential drum rupture.[2]
-
Polymerization: In the presence of strong bases (NaOH, KOH), aldehydes can undergo aldol condensation or Cannizzaro reactions, forming viscous polymers that clog waste lines and generate heat.
References
-
Vanderbilt University. (n.d.). Guide to Laboratory Sink/Sewer Disposal of Wastes. Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary: 3-(Hydroxymethyl)-4-isopropoxybenzaldehyde (CID 22039668).[3] Retrieved from [Link][3]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
